(R)-Gyramide A Hydrochloride
描述
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Structure
3D Structure of Parent
属性
IUPAC Name |
5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBXQVGBTVEDP-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Gyramide A Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(R)-Gyramide A Hydrochloride is a novel synthetic antibacterial agent that has demonstrated potent activity against a range of bacterial pathogens. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.
Core Mechanism: Inhibition of Bacterial DNA Gyrase
This compound's primary cellular target is DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3] Unlike many other antibiotics that target DNA gyrase, (R)-Gyramide A exhibits a unique inhibitory profile.
Disruption of DNA Supercoiling
The compound effectively disrupts the supercoiling activity of DNA gyrase. This has been quantified with an IC50 value of 3.3 µM.[1][2][4] This inhibition of supercoiling leads to an altered topological state of the bacterial chromosome, which physically obstructs the progression of DNA replication and segregation processes.[3]
Competitive Inhibition of ATPase Activity
A key aspect of (R)-Gyramide A's mechanism is its competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[3] This is noteworthy because resistance mutations are often found in the GyrA subunit, suggesting an allosteric mechanism of inhibition where binding to GyrA affects the ATPase activity in GyrB.[3] It is important to note that while (R)-Gyramide A is a competitive inhibitor of the ATPase activity, some newer gyramide analogs have been reported to inhibit supercoiling without altering ATPase activity, indicating a potential for mechanistic diversity within this class of compounds.
Specificity for DNA Gyrase
(R)-Gyramide A demonstrates high specificity for DNA gyrase and does not inhibit the closely related bacterial enzyme, topoisomerase IV.[1][2][3] This specificity is crucial as it minimizes off-target effects and contributes to its favorable therapeutic index.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Enzyme/Organism | Reference |
| IC50 (Supercoiling Inhibition) | 3.3 µM | E. coli DNA Gyrase | [1][2][4] |
| Organism | MIC Range | Reference |
| Escherichia coli | 10-80 µM | [1][2] |
| Pseudomonas aeruginosa | 10-80 µM | [1][2] |
| Salmonella enterica | 10-80 µM | [1][2] |
Signaling Pathway and Cellular Consequences
The inhibition of DNA gyrase by (R)-Gyramide A initiates a cascade of cellular events, culminating in bacterial cell death.
Caption: Signaling pathway initiated by (R)-Gyramide A.
The inhibition of DNA gyrase leads to the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA). This ssDNA activates the RecA protein, which in turn mediates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA de-represses the SOS regulon, a set of genes involved in DNA repair and cell division. A key outcome of SOS induction is cell filamentation, which ultimately leads to bacterial cell death.[3]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of (R)-Gyramide A to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: e.g., 6X DNA Loading Dye.
-
Agarose gel (1%) in TBE buffer.
-
Ethidium bromide or other DNA stain.
Procedure:
-
Prepare reaction mixtures containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of (R)-Gyramide A.
-
Initiate the reaction by adding a defined unit of E. coli DNA Gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding the Stop Solution/Loading Dye.
-
Analyze the products by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for quantification of the inhibition.
DNA Gyrase ATPase Inhibition Assay
This assay determines the effect of (R)-Gyramide A on the ATP hydrolysis activity of DNA gyrase using a coupled spectrophotometric method.
Materials:
-
E. coli DNA Gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound dissolved in a suitable solvent.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, linearized DNA, PEP, PK, LDH, NADH, and varying concentrations of (R)-Gyramide A.
-
Add DNA gyrase to the mixture and incubate to allow for any pre-incubation effects.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis by DNA gyrase.
-
Calculate the rate of ATP hydrolysis at each inhibitor concentration to determine the inhibitory effect.
Logical Relationships and Workflows
Target Identification Workflow
The identification of DNA gyrase as the primary target of gyramides followed a logical experimental workflow.
Caption: Experimental workflow for target identification.
Basis for Lack of Cross-Resistance
The lack of cross-resistance between (R)-Gyramide A and other DNA gyrase inhibitors like quinolones and novobiocin is due to their distinct binding sites on the enzyme.
Caption: Distinct binding sites explain the lack of cross-resistance.
Mutations that confer resistance to quinolones are typically located in the quinolone resistance-determining region (QRDR) of the gyrA gene. Novobiocin resistance is associated with mutations in the ATPase domain of the gyrB gene. In contrast, resistance to gyramides arises from mutations in different regions of both gyrA and gyrB, indicating a unique binding pocket and, consequently, a distinct mechanism of action that is not compromised by resistance to other gyrase inhibitors.[3]
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Gyramide A Hydrochloride: A Deep Dive into its Targeting of Bacterial DNA Gyrase
(R)-Gyramide A Hydrochloride has emerged as a significant subject of research within the scientific and drug development communities. This in-depth technical guide serves to elucidate the core mechanism of action, target interaction, and associated cellular consequences of this compound, providing valuable insights for researchers, scientists, and professionals in the field of antibacterial drug development.
Core Target and Mechanism of Action
The primary molecular target of this compound is bacterial DNA gyrase , a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2][3][4][5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving the topological stress that arises during replication fork movement.
This compound functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][2][3] This inhibition disrupts the normal supercoiling activity of the enzyme.[4][5][6][7] Consequently, the bacterial chromosome becomes abnormally condensed and localized, leading to a blockage of DNA replication and an interruption of chromosome segregation.[1][2][3] This cascade of events ultimately inhibits bacterial cell division through a mechanism that involves the activation of the SOS pathway, a cellular response to DNA damage.[1][2][3]
A noteworthy characteristic of this compound is its high specificity for DNA gyrase. It does not exhibit inhibitory activity against the closely related enzyme, topoisomerase IV.[1][2][4][5][7] Interestingly, while the compound competitively inhibits the ATPase function located in the GyrB subunit, mutations conferring resistance to (R)-Gyramide A have been identified in the GyrA subunit.[1][2] This suggests a unique, potentially allosteric, mechanism of inhibition that distinguishes it from other known gyrase inhibitors like fluoroquinolones and aminocoumarins.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 (Supercoiling Disruption) | 3.3 µM | Bacterial DNA Gyrase | [5][6][7] |
| 875 µM | Bacterial DNA Gyrase | [4] | |
| MIC (Minimum Inhibitory Concentration) | 10-80 µM | E. coli, P. aeruginosa, S. enterica | [4][5][6][7] |
Note: A significant discrepancy exists in the reported IC50 values for supercoiling disruption. Researchers should consider this variability in their experimental design and interpretation.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A microdilution protocol is utilized to determine the MIC of this compound.[1][2]
-
A two-fold serial dilution of this compound is prepared in a 96-well plate. The highest concentration is added to the first well and serially diluted across the plate in an appropriate growth medium (e.g., Luria-Bertani broth).
-
Each well is inoculated with a standardized suspension of the bacterial strain to be tested.
-
Solvent controls and sterility controls are included on the same plate. The solvent control wells contain the same concentration of the solvent used to dissolve the compound as the well with the highest compound concentration.
-
The final volume in each well is typically 100 µL.
-
The plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C with shaking at 200 rpm).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Microscopy Sample Preparation for Cellular Morphology Analysis
This protocol is used to visualize the effects of this compound on bacterial cell morphology and chromosome condensation.[1][2]
-
Overnight cultures of the bacterial strain (e.g., E. coli) are diluted 1:100 in fresh growth medium.
-
The culture is incubated at 37°C with shaking at 200 rpm until it reaches an absorbance of approximately 0.1 at a wavelength of 600 nm.
-
This compound is added to the culture at the desired concentration. A control culture without the compound is also prepared.
-
The treated and control cultures are incubated for an additional 2-2.5 hours under the same conditions.
-
A DNA stain, such as DAPI (10 µg/mL), is added to the cultures.
-
A small volume (e.g., 5 µL) of the labeled culture is transferred to the surface of a 1.5% (w/v) agarose pad for microscopic examination.
Reversibility of Phenotype Assay
This experiment determines if the cellular effects of this compound are reversible upon its removal.[1][2]
-
Bacterial cells are treated with this compound for 2 hours as described in the microscopy protocol.
-
After treatment, the compound is removed by centrifuging the culture and resuspending the cell pellet in fresh growth medium. To halt further cell division and protein synthesis for accurate chromosome counting, this fresh medium may also contain agents like rifampin and cephalexin.
-
The culture is incubated for an additional 4 hours.
-
Following incubation, the culture is centrifuged, and the cell pellet is resuspended in 1X Phosphate-Buffered Saline (PBS).
-
An aliquot of the cell suspension is fixed in 70% (v/v) ethanol and incubated overnight at 4°C.
-
The fixed cells can then be analyzed, for example, by flow cytometry to determine DNA content and chromosome number.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Scientist.com [app.scientist.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to (R)-Gyramide A Hydrochloride: A Novel Bacterial DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Gyramide A Hydrochloride is a potent and selective inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, and key biological assays are presented to facilitate further research and development of this promising class of antibacterial agents.
Chemical Properties and Structure
This compound, also known as (R)-534F6, is a synthetic molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class of compounds.[1] Its chemical structure and key properties are summarized below.
Structure
Systematic Name: 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride[1]
Structure:
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1793050-70-0 | [1][2] |
| Molecular Formula | C₂₁H₂₇FN₂O₃S · HCl | [1][2] |
| Molecular Weight | 443.0 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl | [1][2] |
| Solubility | DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action
(R)-Gyramide A is a specific inhibitor of bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][3] It does not significantly affect the closely related enzyme topoisomerase IV.[2][3]
The mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[3] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for the strand-passage reaction that introduces negative supercoils. The disruption of gyrase activity leads to an accumulation of positive supercoils, altering the chromosome's topology and ultimately stalling DNA replication and segregation.[3] This disruption of DNA integrity triggers the bacterial SOS response, a global response to DNA damage, leading to cell filamentation and eventual cell death.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the antibacterial action of (R)-Gyramide A.
Caption: Mechanism of action of (R)-Gyramide A.
Biological Activity
(R)-Gyramide A exhibits potent antibacterial activity against a range of Gram-negative bacteria.[1][2]
| Parameter | Value | Organism(s) | Reference(s) |
| IC₅₀ (DNA Gyrase Supercoiling) | 3.3 µM | E. coli | [1][2][4] |
| MIC (Minimum Inhibitory Concentration) | 10-80 µM | E. coli, P. aeruginosa, S. enterica | [1][2][5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound. These are based on established methodologies for similar compounds and assays.
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved from commercially available starting materials. The following is a representative synthetic scheme based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Boc-(R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine To a solution of N-Boc-(R)-3-aminopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 5-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired intermediate.
Step 2: Synthesis of (R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine Dissolve the product from Step 1 in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.
Step 3: Synthesis of (R)-Gyramide A To a solution of the amine from Step 2 (1.0 eq) and 4-(isopropoxy)benzaldehyde (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12-16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain (R)-Gyramide A.
Step 4: Synthesis of this compound Dissolve (R)-Gyramide A in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
ATP solution (e.g., 10 mM)
-
This compound dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a final volume of (30 - x) µL, where x is the volume of inhibitor and enzyme to be added.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Analyze the products by agarose gel electrophoresis (e.g., 1% agarose in TAE buffer).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibited reactions will show a higher proportion of relaxed DNA compared to the fully supercoiled DNA in the no-inhibitor control. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to a detectable signal.
Materials:
-
E. coli DNA Gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
This compound dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, linearized DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add varying concentrations of this compound (or DMSO for control) to the wells of a microplate.
-
Add the reaction mixture to each well.
-
Add E. coli DNA gyrase to all wells except the no-enzyme control.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time at a constant temperature (e.g., 37°C) using a microplate reader.
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance. The inhibitory effect of (R)-Gyramide A is determined by comparing the rates in the presence and absence of the compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., to a final concentration of 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no inhibitor.
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). Alternatively, measure the optical density at 600 nm using a microplate reader.
Conclusion
This compound is a promising antibacterial agent with a well-defined mechanism of action targeting bacterial DNA gyrase. Its potent and selective activity makes it an attractive candidate for further investigation in the development of new antibiotics to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs.
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. SOS induction as an in vivo assay of enzyme-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Gyramide A Hydrochloride: An In-depth Technical Guide on its Function as a DNA Gyrase Inhibitor
This technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride, a potent and selective inhibitor of bacterial DNA gyrase. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative activity, and experimental evaluation of this compound.
Introduction
This compound belongs to a novel class of antibacterial agents that specifically target DNA gyrase, an essential type II topoisomerase in bacteria.[1][2] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair.[3] By inhibiting this enzyme, this compound effectively halts bacterial growth.[2][4] Its specificity for DNA gyrase over the closely related topoisomerase IV makes it a compound of significant interest for the development of new antibiotics.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase, which is located in the GyrB subunit of the enzyme.[2][4] The hydrolysis of ATP provides the energy for the conformational changes required for the DNA strand-passage and supercoiling reaction.[3] By competing with ATP for binding to the GyrB subunit, this compound prevents the enzyme from utilizing energy, thereby locking it in a state that is unable to introduce negative supercoils into the DNA.[2][4] This leads to an accumulation of topological stress, ultimately inhibiting DNA replication and leading to bacterial cell death.[2] Studies have shown that gyramide A is a specific inhibitor of gyrase and does not affect the decatenation activity of the related E. coli enzyme topoisomerase IV.[2]
Caption: Mechanism of DNA gyrase inhibition by this compound.
Quantitative Data
The inhibitory potency and antibacterial activity of this compound and related compounds have been quantified in various assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Enzyme/Organism(s) | Assay Type |
| IC50 | 3.3 µM | E. coli DNA Gyrase | DNA Supercoiling Inhibition |
| MIC | 10-80 µM | E. coli, P. aeruginosa, S. enterica | Antibacterial Susceptibility |
Note: The IC50 and MIC values are for this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5x Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml BSA
-
10 mM ATP solution
-
This compound stock solution in DMSO
-
Stop Buffer/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml bromophenol blue
-
1% (w/v) Agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare reaction mixtures containing 5x assay buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and varying concentrations of this compound (typically from a serial dilution).
-
Add a fixed amount of DNA gyrase to each reaction.
-
Initiate the reactions by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding an equal volume of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
-
This is a coupled-enzyme assay to measure the rate of ATP hydrolysis by DNA gyrase and its inhibition.
-
Materials:
-
E. coli DNA gyrase
-
Linear pBR322 DNA
-
5x Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT
-
Coupling system: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH
-
ATP solution
-
This compound stock solution in DMSO
-
-
Procedure:
-
In a 96-well UV-transparent plate, prepare reaction mixtures containing assay buffer, linear pBR322 DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add varying concentrations of this compound.
-
Add DNA gyrase to each well.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial velocity of the reaction for each inhibitor concentration and determine the mode of inhibition and the inhibition constant (Ki).[5]
-
This assay is performed to assess the selectivity of the inhibitor for DNA gyrase over topoisomerase IV.
-
Materials:
-
E. coli or S. aureus Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
5x Assay Buffer: e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mg/mL BSA
-
10 mM ATP solution
-
This compound and a known Topo IV inhibitor (e.g., ciprofloxacin)
-
Stop Buffer/Loading Dye and gel electrophoresis reagents as in the supercoiling assay.
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and ATP.
-
Add this compound or the control inhibitor at various concentrations.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and analyze the products on a 1% agarose gel.
-
Visualize the gel to observe the release of decatenated minicircles from the kDNA network. Inhibition is indicated by the absence or reduction of these minicircles.[6][7][8][9][10]
-
Caption: A typical experimental workflow for identifying and characterizing DNA gyrase inhibitors.
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.
-
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. enterica)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plates.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).
-
Incubate the plates at 37°C for 16-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.[11][12][13][14]
-
Caption: Logical relationship of the selective inhibition of DNA gyrase by (R)-Gyramide A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inspiralis.com [inspiralis.com]
- 6. inspiralis.com [inspiralis.com]
- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 11. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. microbe-investigations.com [microbe-investigations.com]
Preliminary Investigation of (R)-Gyramide A Hydrochloride's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into the activity of (R)-Gyramide A Hydrochloride, a novel inhibitor of bacterial DNA gyrase. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays used to characterize its activity.
Core Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Unlike many antibiotics that target DNA gyrase, this compound exhibits a distinct mechanism of action. It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[3][4][5] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary to fuel the DNA supercoiling reaction.[3][4]
The consequences of this inhibition are significant. The bacterial chromosome becomes abnormally condensed and improperly localized, which in turn blocks DNA replication and interrupts chromosome segregation.[3][4][5][6] This disruption of essential cellular processes ultimately leads to the inhibition of bacterial cell division.[3][4][6] A key finding is that this alteration in DNA topology induces the SOS response pathway in bacteria, a cellular stress response to DNA damage.[3][4]
Importantly, this compound is highly specific for DNA gyrase and does not inhibit the closely related topoisomerase IV enzyme.[1][2][3][6] This specificity is a desirable trait for an antibiotic, as it can reduce the likelihood of off-target effects. Furthermore, bacterial mutants with reduced susceptibility to Gyramide A do not show cross-resistance to other classes of DNA gyrase inhibitors, such as the quinolone ciprofloxacin and the aminocoumarin novobiocin, suggesting a unique binding site or mechanism of inhibition.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from preliminary investigations of this compound's activity.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Target Enzyme | Source |
| IC50 (Supercoiling Activity) | 3.3 µM | Bacterial DNA Gyrase | [1][7] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC Range | Source |
| Escherichia coli | 10 - 80 µM | [1][2] |
| Pseudomonas aeruginosa | 10 - 80 µM | [1][2] |
| Salmonella enterica | 10 - 80 µM | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of this compound on this process.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
This compound
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA)
-
10 mM ATP solution
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X Gyrase Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixtures. The optimal amount of enzyme should be predetermined to achieve complete supercoiling of the substrate in the absence of an inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the supercoiled and relaxed DNA forms are well separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value is determined by quantifying the band intensities and fitting the data to a dose-response curve.
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DNA gyrase and the inhibitory effect of this compound. A common method is the NADH-coupled spectrophotometric assay.
Materials:
-
Purified bacterial DNA gyrase
-
Linearized pBR322 DNA
-
This compound
-
5X ATPase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the 5X ATPase Assay Buffer, linearized pBR322 DNA, PEP, PK, LDH, and NADH.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Enzyme Addition: Add purified DNA gyrase to the wells.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The hydrolysis of ATP by gyrase is coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in absorbance. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. enterica)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (37°C)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB directly in a 96-well microplate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for the characterization of this compound.
Caption: Logical flow from Gyramide A activity to SOS pathway induction.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
(R)-Gyramide A Hydrochloride: A Technical Guide for Studying Bacterial DNA Topology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride, a potent inhibitor of bacterial DNA gyrase. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology, drug discovery, and molecular biology who are investigating bacterial DNA topology and developing novel antibacterial agents.
Introduction to this compound
This compound is a member of the N-benzyl-3-sulfonamidopyrrolidines class of compounds, which have been identified as a novel class of bacterial DNA gyrase inhibitors.[1][2][3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[4][5][6] (R)-Gyramide A specifically targets the ATPase activity of DNA gyrase, leading to disruptions in DNA topology and ultimately inhibiting bacterial growth.[4][7][8] Its unique mechanism of action and specificity for DNA gyrase over the closely related topoisomerase IV make it a valuable tool for studying bacterial DNA metabolism and a promising scaffold for the development of new antibiotics.[4][7]
Mechanism of Action
(R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[7][8] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary to introduce negative supercoils into the bacterial chromosome. The resulting alteration in DNA topology, specifically an accumulation of positive supercoils, stalls replication forks and leads to chromosomal stress.[7][8] This stress, in turn, activates the bacterial SOS response, a global response to DNA damage that includes cell cycle arrest, ultimately leading to a bacteriostatic effect.[4][7][8] Notably, (R)-Gyramide A does not stabilize the gyrase-DNA cleavage complex, a mechanism employed by other classes of gyrase inhibitors like fluoroquinolones.[7]
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Inhibition of E. coli DNA Gyrase
| Compound | IC50 (µM) | Ki (mM) | Inhibition Type |
| (R)-Gyramide A | 3.3[1] | 4.35 ± 1.34[7][8] | Competitive (ATPase) |
| Gyramide A analog 1 | 0.7[3] | Not Reported | Not Reported |
| Gyramide B | Not Reported | Not Reported | Not Reported |
| Gyramide C | Not Reported | Not Reported | Not Reported |
Table 2: Minimum Inhibitory Concentrations (MICs) of (R)-Gyramide A
| Bacterial Strain | MIC (µM) |
| Escherichia coli | 10-80[1] |
| Pseudomonas aeruginosa | 10-80[1] |
| Salmonella enterica | 10-80[1] |
| Staphylococcus aureus | 10-40[1] |
| Streptococcus pneumoniae | 10-40[1] |
| Enterococcus faecalis | Ineffective[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1)
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
1 µL this compound at various concentrations (or DMSO for control)
-
x µL sterile water to a final volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of DNA gyrase enzyme mix (pre-incubated GyrA and GyrB).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Extract with 20 µL of chloroform:isoamyl alcohol, vortex briefly, and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the bands: relaxed DNA will migrate slower than supercoiled DNA. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by (R)-Gyramide A. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound stock solution (in DMSO)
Protocol:
-
Prepare a reaction mixture in a microplate well containing:
-
Assay Buffer
-
Relaxed pBR322 DNA
-
PEP
-
PK
-
LDH
-
NADH
-
This compound at various concentrations (or DMSO for control)
-
-
Add DNA Gyrase to the mixture.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at 37°C using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of absorbance change.
-
Determine the IC50 and Ki values by plotting the reaction rates against the inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Experimental workflow for characterizing a DNA gyrase inhibitor.
Caption: SOS signaling pathway activated by topological stress.
Conclusion
This compound is a specific and potent inhibitor of bacterial DNA gyrase with a well-defined mechanism of action. Its ability to competitively inhibit the ATPase activity of gyrase, leading to altered DNA topology and induction of the SOS response, makes it an invaluable tool for studying these fundamental bacterial processes. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to utilize (R)-Gyramide A in their investigations into bacterial physiology and for the development of novel antibacterial therapies that can overcome existing resistance mechanisms. The lack of cross-resistance with other established antibiotics further highlights the potential of the gyramide scaffold in future drug discovery efforts.[4][7]
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: (R)-Gyramide A Hydrochloride for In Vitro DNA Gyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, an essential bacterial enzyme, is a type II topoisomerase that introduces negative supercoils into double-stranded DNA. This process is critical for relieving topological strain during DNA replication and transcription, making DNA gyrase a prime target for antibacterial agents.[1] (R)-Gyramide A Hydrochloride is a known inhibitor of bacterial DNA gyrase, demonstrating antibacterial activity against various species such as E. coli, P. aeruginosa, and S. enterica.[2] This document outlines the mechanism of action of this compound and provides a comprehensive protocol for an in vitro DNA supercoiling assay to evaluate its inhibitory potential.
Mechanism of Action
(R)-Gyramide A specifically targets and inhibits the DNA supercoiling activity of bacterial DNA gyrase.[3] Its mechanism involves the competitive inhibition of the ATPase activity located in the GyrB subunit of the enzyme.[3][4] This inhibition prevents the necessary conformational changes within the gyrase complex that are fueled by ATP hydrolysis, thereby blocking the introduction of negative supercoils into the DNA.[3][4] Notably, (R)-Gyramide A is selective for DNA gyrase and does not affect the closely related topoisomerase IV.[2][3] By altering the topological state of the bacterial chromosome, (R)-Gyramide A effectively halts DNA replication and segregation, leading to the cessation of cell division.[3][4]
Quantitative Data
The inhibitory activity of this compound against bacterial DNA gyrase is summarized below.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Bacterial DNA Gyrase | DNA Supercoiling | 3.3 |
Data sourced from MedchemExpress.[2]
Experimental Protocol: In Vitro DNA Supercoiling Assay
This protocol details the steps to measure the inhibition of DNA gyrase supercoiling activity by this compound. The assay relies on the differential migration of relaxed and supercoiled plasmid DNA in an agarose gel.
Materials and Reagents
-
Enzyme: Purified bacterial DNA gyrase (e.g., E. coli DNA gyrase)
-
DNA Substrate: Relaxed circular plasmid DNA (e.g., pBR322)
-
Test Compound: this compound
-
ATP Solution: 20 mM ATP in sterile, nuclease-free water.[5]
-
5X Gyrase Assay Buffer: 175 mM Potassium Glutamate, 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 µg/mL Bovine Serum Albumin (BSA).[5][6]
-
Enzyme Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 150 mM Potassium Glutamate, 1 mM EDTA, 40% glycerol.[5]
-
2X Stop Buffer & Gel Loading Dye (GSTEB): 60% Sucrose, 10 mM Tris-HCl (pH 7.9), 0.5% Bromophenol Blue, 0.5% Xylene Cyanol.[5]
-
Agarose
-
10X TBE (Tris-Borate-EDTA) Buffer: 1 M Tris base, 1 M Boric acid, 20 mM EDTA.[5]
-
DNA Stain: Ethidium Bromide solution (10 mg/mL) or a safer alternative.
-
Chloroform/Isoamyl Alcohol (24:1, v/v)
-
Sterile, Nuclease-Free Water
Preparation of Relaxed pBR322 DNA Substrate
If not using a commercially prepared relaxed plasmid, it can be generated by treating supercoiled pBR322 DNA with a type I topoisomerase. The reaction should be followed by heat inactivation of the topoisomerase I (e.g., 10 minutes at 75°C) and subsequent purification of the relaxed DNA.[5] Confirmation of relaxation should be performed by running a sample on a 1% agarose gel.
DNA Supercoiling Inhibition Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions to test a range of concentrations.
-
Reaction Setup: Assemble the reactions in sterile microcentrifuge tubes on ice. The final reaction volume is typically 20-30 µL.[6]
Component Volume for 20 µL Reaction Final Concentration 5X Gyrase Assay Buffer 4 µL 1X Relaxed pBR322 DNA (0.3 µg/µL) 1 µL 0.3 µg (R)-Gyramide A HCl or Vehicle 1 µL Variable Diluted DNA Gyrase 2 µL ~5 nM[5] Sterile Water to 19 µL - 20 mM ATP 1 µL 1 mM Total Volume 20 µL -
Assay Controls:
-
Negative Control (Relaxed DNA): No enzyme added. Add enzyme dilution buffer instead.
-
Positive Control (Supercoiled DNA): No inhibitor added. Add vehicle (e.g., DMSO) instead.
-
-
Reaction Execution:
-
Combine the assay buffer, relaxed DNA, inhibitor (or vehicle), and water in each tube.
-
Add the diluted DNA gyrase to all tubes except the negative control.
-
Initiate the reaction by adding ATP.
-
Mix the contents gently and incubate at 37°C for 60 minutes.[5]
-
-
Reaction Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X GSTEB. Vortex briefly and centrifuge for 1 minute to separate the phases.
Analysis by Agarose Gel Electrophoresis
-
Gel Preparation: Prepare a 1% agarose gel in 1X TBE buffer. The gel can be stained by adding ethidium bromide to the molten agarose or by post-staining.
-
Sample Loading: Carefully load 20 µL of the upper aqueous phase from each reaction tube into the wells of the agarose gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes, or until adequate separation of DNA topoisomers is achieved.
-
Visualization: Visualize the DNA bands using a UV transilluminator and capture an image of the gel. Supercoiled DNA will migrate faster through the gel than relaxed DNA.
Data Interpretation
-
Visually inspect the gel to determine the concentration at which this compound inhibits the conversion of relaxed DNA to supercoiled DNA.
-
For quantitative analysis, use gel documentation software to measure the band intensities of the relaxed and supercoiled DNA.
-
Calculate the percentage of supercoiling for each reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of gyrase and topoisomerase IV on positively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of (R)-Gyramide A Hydrochloride against Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-Gyramide A is a bacterial DNA gyrase inhibitor that disrupts DNA supercoiling activity.[1][2] DNA gyrase is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[3][4][5] Its inhibition leads to the cessation of bacterial growth.[2] Gyramide A and its analogs have demonstrated antibacterial activity against various Gram-negative bacteria, including Escherichia coli, and show little cross-resistance with other gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][6][7] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the potency of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[8][9] This document provides a detailed protocol for determining the MIC of (R)-Gyramide A Hydrochloride against E. coli using the broth microdilution method.[10][11][12]
Mechanism of Action: Inhibition of DNA Gyrase
(R)-Gyramide A acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2] This prevents the enzyme from introducing negative supercoils into the bacterial chromosome, leading to topological stress, halting DNA replication and segregation, and ultimately inhibiting bacterial cell division.[2]
Caption: Mechanism of DNA gyrase inhibition by (R)-Gyramide A.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[13][14]
Materials and Reagents
-
This compound (CAS: 1793050-70-0)[1]
-
Escherichia coli (e.g., ATCC 25922, a quality control strain)
-
Sterile 96-well, U-bottom microtiter plates[15]
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL) and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Incubator (35 ± 2°C)[11]
-
Vortex mixer
-
DMSO (if needed for initial compound solubilization)
Step-by-Step Methodology
1. Preparation of this compound Stock Solution a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution. b. From this stock, prepare a working solution at twice the highest desired final concentration (e.g., 256 µg/mL) in CAMHB.[15] The final concentrations in the plate will typically range from 128 µg/mL to 0.25 µg/mL.
2. Preparation of E. coli Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][11] This typically requires a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, from which the final inoculation is made.
3. Serial Dilution in Microtiter Plate a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working (R)-Gyramide A solution (e.g., 256 µg/mL) to well 1. c. Perform a two-fold serial dilution: i. Transfer 100 µL from well 1 to well 2. ii. Mix the contents of well 2 thoroughly by pipetting up and down. iii. Transfer 100 µL from well 2 to well 3. iv. Repeat this process down to well 10. v. After mixing well 10, discard 100 µL from it.[15] d. Well 11 will serve as the growth control (no drug). e. Well 12 will serve as the sterility control (no bacteria, only broth).
4. Inoculation a. Add 100 µL of the standardized and diluted E. coli inoculum (from step 2e, now at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This will dilute the drug concentrations to their final desired values and bring the bacterial concentration to the target of 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12 (sterility control). c. The final volume in each well (1-11) will be 200 µL.
5. Incubation a. Seal the plate (e.g., with an adhesive plate sealer or place it in a plastic bag) to prevent evaporation.[11] b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]
6. Interpretation of Results a. After incubation, examine the plate for bacterial growth. b. The sterility control (well 12) should be clear (no turbidity). c. The growth control (well 11) should be turbid, indicating adequate bacterial growth. d. The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli (i.e., the first clear well in the dilution series).
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation and Interpretation
The results of the MIC assay should be recorded systematically. The use of triplicate wells for each concentration is recommended to ensure reproducibility.
Table 1: Example MIC Data for this compound against E. coli
| Well | (R)-Gyramide A (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Interpretation |
| 1 | 128 | - | - | - | No Growth |
| 2 | 64 | - | - | - | No Growth |
| 3 | 32 | - | - | - | No Growth |
| 4 | 16 | - | - | - | No Growth |
| 5 | 8 | + | + | + | Growth |
| 6 | 4 | + | + | + | Growth |
| 7 | 2 | + | + | + | Growth |
| 8 | 1 | + | + | + | Growth |
| 9 | 0.5 | + | + | + | Growth |
| 10 | 0.25 | + | + | + | Growth |
| 11 | Growth Control | + | + | + | Valid Growth |
| 12 | Sterility Control | - | - | - | Valid (Sterile) |
+ denotes visible growth (turbidity); - denotes no visible growth (clear).
Interpretation: Based on the data in Table 1, the lowest concentration of this compound that inhibited visible bacterial growth across all replicates was 16 µg/mL. Therefore, the MIC is determined to be 16 µg/mL .
Conclusion This application note provides a comprehensive and detailed protocol for determining the MIC of this compound against E. coli. The broth microdilution method is a reliable and standardized technique for quantifying the in vitro activity of novel antimicrobial compounds.[8][10] Establishing the MIC is a critical early step in the drug development pipeline, providing essential data for further preclinical and clinical evaluation of new antibiotic candidates targeting bacterial DNA gyrase.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. goldbio.com [goldbio.com]
- 12. protocols.io [protocols.io]
- 13. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for (R)-Gyramide A Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Gyramide A Hydrochloride is a known inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication and repair in prokaryotes.[1][2] It disrupts the supercoiling activity of DNA gyrase, leading to alterations in chromosome topology, blockage of DNA replication, and ultimately, inhibition of bacterial cell division.[3][4] While the primary body of research on this compound has focused on its antibacterial properties, the structural class of gyramides has been suggested to have potential activity against eukaryotic topoisomerases, which are validated targets in cancer therapy.[3]
These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound in mammalian cell culture, particularly in the context of cancer research. The following protocols are designed as a starting point for screening and mechanistic studies.
Data Presentation
Currently, quantitative data for this compound is limited to its activity in bacterial systems. The table below summarizes the available information. It is critical for researchers to experimentally determine the effective concentrations and cytotoxic effects in their specific mammalian cell lines of interest.
| Parameter | Organism/System | Value | Reference |
| IC50 (Supercoiling Inhibition) | E. coli DNA Gyrase | 3.3 µM | [1][2][5] |
| Minimum Inhibitory Concentration (MIC) | E. coli | 10 - 80 µM | [1][2][5] |
| Minimum Inhibitory Concentration (MIC) | P. aeruginosa | 10 - 80 µM | [1][2][5] |
| Minimum Inhibitory Concentration (MIC) | S. enterica | 10 - 80 µM | [1][2][5] |
| IC50 (Mammalian Cell Lines) | Not Reported | To be determined (TBD) |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the compound is crucial for reproducible results.
-
Solubility: this compound is soluble in DMSO and ethanol.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound (Molecular Weight: 443.0 g/mol ) in sterile DMSO. For example, dissolve 4.43 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preliminary Cytotoxicity Screening in Cancer Cell Lines
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using a resazurin-based viability assay.
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (specific to each cell line)
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
-
Vehicle control (DMSO)
-
Positive control (e.g., doxorubicin)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.01 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%).
-
Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
-
Investigation of Mechanism of Action: Western Blot Analysis
This protocol provides a framework for investigating the effect of this compound on key proteins involved in DNA damage and apoptosis, given the potential for targeting topoisomerases.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Topoisomerase II, anti-phospho-H2A.X, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control. Compare the expression of target proteins in treated samples versus the control.
-
-
Visualizations
Caption: Known mechanism of this compound in bacteria.
Caption: General workflow for evaluating a novel compound in cancer cells.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
Probing Bacterial Gyrase Function with (R)-Gyramide A Hydrochloride: A Chemical Biology Tool
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and antibacterial drug discovery.
Introduction
(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Unlike many other gyrase inhibitors, this compound exhibits specificity for gyrase and does not affect the closely related topoisomerase IV, making it an invaluable tool for dissecting the specific roles of gyrase in bacterial physiology.[1][2][4] Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit, which leads to the disruption of DNA supercoiling, altered chromosome topology, and ultimately, the cessation of bacterial growth.[5] This application note provides detailed protocols for utilizing this compound as a chemical probe to investigate gyrase function both in vitro and in vivo.
Mechanism of Action
This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[5] This inhibition prevents the enzyme from hydrolyzing ATP, a necessary step for the strand-passage reaction that introduces negative supercoils. The consequence of this inhibition is a decrease in the overall negative supercoiling of the bacterial chromosome, leading to a more relaxed or even positively supercoiled state. This altered DNA topology physically obstructs the progression of replication forks and transcription machinery, triggering the SOS response, a global response to DNA damage, and ultimately leading to bacteriostasis.[5]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Organism(s) | Reference(s) |
| IC50 (Gyrase Supercoiling) | 3.3 µM | E. coli | [1][2][4][6] |
| MIC (Minimum Inhibitory Concentration) | 10-80 µM | E. coli, P. aeruginosa, S. enterica | [1][2][4][6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to probe gyrase function using this compound.
In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by this compound can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1)
Protocol:
-
On ice, prepare a reaction mix for each sample in a microfuge tube. For a 30 µL reaction:
-
6 µL 5X Gyrase Assay Buffer
-
1 µL Relaxed pBR322 DNA (0.5 µg)
-
x µL this compound or DMSO (vehicle control)
-
y µL Nuclease-free water (to a final volume of 27 µL)
-
-
Add 3 µL of diluted DNA gyrase (1-2 units) to each reaction tube, except for the negative control (add dilution buffer instead).
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
(Optional) Add 30 µL of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. Transfer the upper aqueous phase to a new tube.
-
Load 20 µL of each reaction onto a 1% agarose gel in 1X TAE buffer containing a DNA stain.
-
Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Relaxed plasmid will migrate slower than the supercoiled product.
Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is stimulated by the presence of DNA. This compound competitively inhibits this activity. The assay can be performed using various methods, including a coupled-enzyme assay that measures NADH oxidation.
Materials:
-
Purified bacterial DNA gyrase
-
Linear or relaxed plasmid DNA
-
5X Gyrase ATPase Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT
-
This compound stock solution (in DMSO)
-
ATP solution
-
Coupled enzyme system (Pyruvate kinase, Lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
In a 96-well UV-transparent plate, prepare the following reaction mixture per well (for a 100 µL final volume):
-
20 µL 5X Gyrase ATPase Buffer
-
5 µL Linear DNA (e.g., pBR322, 1 mg/mL)
-
2 µL PEP (40 mM)
-
1 µL Pyruvate kinase/Lactate dehydrogenase mix
-
2 µL NADH (10 mM)
-
x µL this compound or DMSO
-
y µL Nuclease-free water to 90 µL
-
-
Add 10 µL of diluted DNA gyrase to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of ATP (to a final concentration of 1 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
In Vivo Chromosome Condensation Assay
Treatment of bacteria with this compound leads to alterations in chromosome topology, often resulting in a condensed and abnormally localized chromosome. This can be visualized using DNA staining and fluorescence microscopy.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
DAPI (4',6-diamidino-2-phenylindole) or another DNA stain
-
Phosphate-buffered saline (PBS)
-
Agarose pads (1.5%) for microscopy
-
Fluorescence microscope with appropriate filters
Protocol:
-
Grow an overnight culture of the bacterial strain in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB broth and grow to early exponential phase (OD₆₀₀ ≈ 0.1-0.2).
-
Add this compound to the desired final concentration (e.g., 2-4x MIC). Include a DMSO-treated vehicle control.
-
Incubate the cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.
-
Harvest 1 mL of cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS containing DAPI (1-2 µg/mL) and incubate in the dark for 15 minutes.
-
Place a small drop of the stained cell suspension onto a 1.5% agarose pad on a microscope slide.
-
Cover with a coverslip and visualize using a fluorescence microscope.
-
Observe and record the morphology and localization of the nucleoid in treated versus untreated cells. Treated cells are expected to show more compact and mislocalized nucleoids.[5]
Topoisomerase IV Decatenation Assay (Specificity Control)
To confirm the specificity of this compound for gyrase, it is essential to perform a counter-screen against the closely related topoisomerase IV. This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP
-
This compound stock solution (in DMSO)
-
A known topoisomerase IV inhibitor (e.g., ciprofloxacin) as a positive control
-
Stop Buffer/Loading Dye
-
Agarose, 1X TAE Buffer, and DNA stain
Protocol:
-
Set up reactions as described for the gyrase supercoiling assay, but with the following modifications:
-
Use 5X Topoisomerase IV Assay Buffer.
-
Use kDNA as the substrate.
-
Use purified topoisomerase IV instead of gyrase.
-
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and analyze by agarose gel electrophoresis.
-
Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. This compound should not inhibit this process, whereas the positive control should.[1][2][4]
Conclusion
This compound is a powerful and specific chemical probe for investigating the function of bacterial DNA gyrase. Its ability to selectively inhibit gyrase without affecting topoisomerase IV allows for the unambiguous study of gyrase-specific roles in DNA replication, chromosome segregation, and other essential cellular processes. The protocols provided here offer a starting point for researchers to employ this valuable tool in their studies of bacterial physiology and for the development of novel antibacterial agents.
References
Troubleshooting & Optimization
troubleshooting (R)-Gyramide A Hydrochloride solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride. Our aim is to help you overcome common solubility challenges encountered during your experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in experimental media.
Problem: Precipitate forms when adding this compound stock solution to aqueous media.
This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in media.
Detailed Steps:
-
Verify Stock Solution:
-
Question: Is your stock solution clear and free of precipitate?
-
Action: Visually inspect your stock solution. If it is cloudy or contains particles, it may have precipitated.
-
Solution: Gently warm the stock solution to 37°C and use an ultrasonic bath to aid in redissolution. To prevent repeated freeze-thaw cycles that can affect stability, it is recommended to store the stock solution in aliquots.[1]
-
-
Lower the Final Concentration:
-
Question: What is the final concentration of this compound in your media?
-
Action: Compare your target concentration with the known solubility limits. The solubility in a 1:1 mixture of Ethanol:PBS (pH 7.2) is 0.5 mg/mL.[1][2] Your final concentration in aqueous media should be significantly lower than this to avoid precipitation.
-
Solution: Perform a serial dilution of your stock solution to achieve a lower final concentration. It is often better to add a larger volume of a more dilute stock solution to the media.
-
-
Modify Media Composition:
-
Question: Does your experimental media contain components that could reduce solubility?
-
Action: High concentrations of salts or proteins in cell culture media can decrease the solubility of small molecules.
-
Solution:
-
Co-solvents: If your experimental design allows, consider adding a small percentage of an organic solvent (e.g., DMSO or ethanol) to the final media. The total organic solvent concentration should typically be kept below 1% (v/v) to minimize toxicity to cells.
-
pH: While the hydrochloride salt form suggests better solubility at lower pH, the pH of most cell culture media is buffered around 7.2-7.4. Drastically altering the media pH is generally not feasible for cell-based assays.
-
-
-
Alter the Stock Solvent:
-
Question: What solvent are you using for your stock solution?
-
Action: While this compound is soluble in DMSO, DMF, and ethanol up to 50 mg/mL, the choice of solvent can impact its introduction into aqueous media.[1][2]
-
Solution: Consider preparing your stock solution in a solvent that is miscible with your media and has a lower vapor pressure than ethanol, such as DMSO. This can sometimes lead to a more stable dispersion upon dilution.
-
-
Use Physical Dissolution Aids:
-
Question: Have you tried physical methods to aid dissolution?
-
Action: Gentle physical assistance can sometimes help dissolve small amounts of precipitate.
-
Solution: After adding the stock solution to the media, you can try gentle warming to 37°C and brief sonication. However, be cautious with sonication as it can degrade some compounds or media components.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO, DMF, and Ethanol at concentrations up to 50 mg/mL.[1][2] DMSO is a common choice for preparing high-concentration stock solutions for cell-based assays due to its miscibility with aqueous solutions and relatively low toxicity at low final concentrations (typically <0.5% v/v).
Q2: What is the maximum concentration of this compound that can be used in aqueous media?
A2: The solubility of this compound is significantly lower in aqueous solutions. In a 1:1 mixture of Ethanol:PBS (pH 7.2), the solubility is 0.5 mg/mL.[1][2] For cell culture media, it is advisable to work with final concentrations well below this limit to avoid precipitation. The exact maximum concentration will depend on the specific composition of your media.
Q3: Can I heat the media to dissolve precipitated this compound?
A3: Gentle warming to 37°C can aid in dissolution.[1] However, prolonged or excessive heating of cell culture media should be avoided as it can degrade essential components like vitamins, amino acids, and serum proteins.
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, it is advised to use the solution within one month, and within six months if stored at -80°C.[1]
Q5: What are the key factors that influence the solubility of drugs like this compound in media?
A5: Several factors can affect drug solubility in experimental media. Understanding these can help in troubleshooting.
Caption: Key factors influencing the solubility of this compound in media.
Data Summary
Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 50 mg/mL | [1][2] |
| DMF | 50 mg/mL | [1][2] |
| Ethanol | 50 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 443.0 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex briefly to mix.
-
If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for a short period until the solution is clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in fresh, sterile DMSO or cell culture media to get a more dilute intermediate stock. This helps to minimize the final concentration of DMSO and avoid precipitation. For example, to achieve a final concentration of 10 µM in 10 mL of media, you could add 10 µL of the 10 mM stock. To improve solubility, it is often better to first dilute the 10 mM stock 1:10 in media (to make a 1 mM intermediate) and then add 100 µL of this intermediate to the final 10 mL volume.
-
Add the desired volume of the stock or intermediate solution to the pre-warmed cell culture media while gently vortexing or swirling the media. Crucially, add the drug solution to the media, not the other way around.
-
Visually inspect the final working solution for any signs of precipitation. If a slight haze is observed, gentle warming to 37°C may help.
-
Ensure the final concentration of DMSO is below the tolerance level for your specific cell line (typically <0.5% v/v).
-
References
Technical Support Center: Optimizing (R)-Gyramide A Hydrochloride Concentration for Antibacterial Assays
Welcome to the technical support center for the use of (R)-Gyramide A Hydrochloride in antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1] By inhibiting the ATPase activity of DNA gyrase, it disrupts DNA supercoiling, leading to abnormally condensed chromosomes, blockage of DNA replication, and interruption of chromosome segregation.[2][3] This ultimately results in the inhibition of bacterial growth.
Q2: What is the antibacterial spectrum of this compound?
(R)-Gyramide A has demonstrated activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. It is also effective against several Gram-positive strains, such as Bacillus subtilis, Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, Staphylococcus saprophyticus, Staphylococcus epidermidis, Streptococcus agalactiae, Enterococcus faecalis, and Streptococcus pyogenes.[4]
Q3: What are the recommended starting concentrations for antibacterial assays?
Reported Minimum Inhibitory Concentrations (MICs) for (R)-Gyramide A range from 10-80 µM for E. coli, P. aeruginosa, and S. enterica, and 4–16 µg/mL for various Gram-positive bacteria.[4][5] It is advisable to start with a broad concentration range in your initial experiments to determine the MIC for your specific bacterial strain and experimental conditions.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. For aqueous solutions, it can be dissolved in a 1:1 solution of Ethanol:PBS (pH 7.2).
Q5: How should I prepare my stock solutions?
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For the assay, this stock solution can be serially diluted in the desired culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | The compound may have limited solubility in aqueous media, especially at higher concentrations. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but does not exceed a level toxic to the bacteria (typically <1%).- Prepare fresh dilutions for each experiment.- Consider using a different solvent system, such as a co-solvent system (e.g., Ethanol:PBS). |
| Inconsistent or non-reproducible MIC values. | - Inaccurate serial dilutions.- Variation in bacterial inoculum density.- Contamination of cultures or reagents. | - Use calibrated pipettes and perform serial dilutions carefully.- Standardize the bacterial inoculum to a consistent optical density (e.g., 0.5 McFarland standard) for each experiment.- Maintain aseptic techniques throughout the procedure. |
| No antibacterial activity observed, even at high concentrations. | - The bacterial strain may be resistant to (R)-Gyramide A.- The compound may have degraded.- Drug efflux pumps in the bacteria may be removing the compound. | - Test against a known susceptible control strain.- Store the compound under recommended conditions (typically -20°C) and protect from light.- Consider using an efflux pump inhibitor in your assay as a control to investigate this possibility. |
| High background absorbance or turbidity in control wells. | - Contamination of the culture medium.- Precipitation of media components. | - Use fresh, sterile culture medium and reagents.- Visually inspect the medium for any signs of precipitation before inoculation. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB) or another suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound by diluting the stock solution in MHB to twice the highest desired starting concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
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Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
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Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12]
-
Following MIC Determination:
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From the wells of the MIC plate that show no visible growth (the MIC well and the two to three wells with higher concentrations), take a 10 µL aliquot.
-
-
Plating and Incubation:
-
Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
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Incubate the agar plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | 16 | 32 |
| Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 32 | >64 |
Visualizations
Signaling Pathway of (R)-Gyramide A Action
Caption: Mechanism of action of (R)-Gyramide A leading to bacterial cell death.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Logical Relationship for Troubleshooting Assay Failures
Caption: Troubleshooting logic for unexpected lack of antibacterial activity.
References
- 1. Plant Products as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products and their semi-synthetic derivatives against antimicrobial-resistant human pathogenic bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS response - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
potential off-target effects of (R)-Gyramide A Hydrochloride in bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride. The information focuses on its mechanism of action and potential off-target effects in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in bacteria?
This compound is a bacteriostatic agent that specifically targets and inhibits bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2][3][4] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition leads to an altered topological state of the bacterial chromosome, causing it to become abnormally condensed and localized.[1][2][3] Consequently, DNA replication is blocked, chromosome segregation is interrupted, and the SOS DNA damage response pathway is induced, ultimately halting cell division.[1][2][3]
Q2: Is (R)-Gyramide A known to have off-target effects in bacteria?
Current research indicates that (R)-Gyramide A is a highly specific inhibitor of DNA gyrase.[1][5] A key finding is its lack of inhibition of the closely related enzyme, topoisomerase IV, in E. coli.[1][2][3][5] This specificity distinguishes it from other classes of topoisomerase inhibitors, such as fluoroquinolones, which can have activity against both enzymes.[2]
Q3: How does the resistance profile of (R)-Gyramide A suggest its specificity?
Bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to other DNA gyrase inhibitors like ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin).[2][3][5] This lack of cross-resistance points to a unique mechanism of action and binding site for (R)-Gyramide A, further supporting its specific interaction with DNA gyrase.[2]
Q4: What is the difference between an "off-target" effect and general antibiotic effects on the microbiome?
An "off-target" effect, in the context of this guide, refers to the direct interaction of (R)-Gyramide A with molecular targets other than DNA gyrase within the bacterial cell. This is distinct from the broader ecological effects of an antibiotic on a mixed population of bacteria, such as the gut microbiome, which can be altered by any effective antibiotic.[6][7][8]
Troubleshooting Guides
Guide 1: Confirming Specificity of (R)-Gyramide A in Your Bacterial Strain
Issue: You need to verify that (R)-Gyramide A is specifically inhibiting DNA gyrase and not other topoisomerases in your bacterial species of interest.
Suggested Experimental Workflow:
Caption: Workflow to confirm the target specificity of (R)-Gyramide A.
Detailed Steps:
-
Enzyme Inhibition Assays:
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Purify DNA gyrase and topoisomerase IV from your bacterial strain.
-
Conduct an in vitro DNA supercoiling assay for DNA gyrase and a decatenation assay for topoisomerase IV.
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Include a concentration gradient of (R)-Gyramide A in parallel reactions for both enzymes.
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Expected Outcome: You should observe potent inhibition of DNA gyrase activity with a low IC50 value, while topoisomerase IV activity remains largely unaffected.[1][2][3]
-
-
Resistant Mutant Analysis:
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Generate spontaneous resistant mutants by plating a high density of your bacterial strain on agar containing inhibitory concentrations of (R)-Gyramide A.
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Sequence the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) in the resistant isolates.
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Expected Outcome: Mutations should primarily be located in gyrA or gyrB.[4]
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Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin and novobiocin for these mutants.
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Expected Outcome: The mutants should not show significantly increased resistance to ciprofloxacin or novobiocin.[2][3][5]
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Guide 2: Investigating Unexpected Phenotypes or Potential Off-Target Effects
Issue: You observe a phenotype in your experiments that is not readily explained by the known mechanism of DNA gyrase inhibition (e.g., unexpected changes in metabolic pathways, cell morphology distinct from filamentation).
Suggested Experimental Workflow:
Caption: Logical workflow for investigating unexpected phenotypes.
Detailed Steps:
-
Comparative Analysis: Treat your bacterial strain with another known DNA gyrase inhibitor that acts on the GyrB subunit, such as novobiocin.[9] Compare the resulting phenotype with that observed with (R)-Gyramide A. If the phenotypes are similar, the observed effect is likely a consequence of DNA gyrase inhibition.
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Omics Approaches: If the phenotype is unique to (R)-Gyramide A, consider using transcriptomics (RNA-Seq) or proteomics to get a global view of the cellular response.
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Method: Culture your bacteria with and without a sub-inhibitory concentration of (R)-Gyramide A. Extract RNA or protein and perform sequencing or mass spectrometry, respectively.
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Analysis: Identify genes or proteins that are significantly up- or down-regulated in the presence of the compound. Use bioinformatics tools to perform pathway analysis on these differentially expressed molecules. This may reveal unexpected cellular pathways affected by the compound, suggesting potential off-target interactions.
-
-
Thermal Shift Assays (CETSA/PTSA): Cellular Thermal Shift Assays or Proteome-wide Thermal Shift Assays can identify direct binding targets of a compound in a cellular context.
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Method: Treat intact bacterial cells with (R)-Gyramide A. Heat the cell lysate to various temperatures, and then quantify the remaining soluble proteins.
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Principle: A protein that binds to (R)-Gyramide A will typically be stabilized and remain soluble at higher temperatures compared to its unbound state.
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Analysis: This can confirm DNA gyrase as the primary target and potentially identify other, lower-affinity binding partners.
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Data Summary
The following tables summarize key quantitative data related to the activity of (R)-Gyramide A and its analogs.
Table 1: In Vitro Inhibitory Activity of Gyramide Analogs against E. coli DNA Gyrase
| Compound | DNA Supercoiling IC50 (nM) | ATPase Activity Inhibition | Reference |
| (R)-Gyramide A | Potent Inhibition (specific value not stated) | Competitive | [1][2] |
| Gyramide D | 47 | Not Altered | [4] |
| Gyramide E | 170 | Not Altered | [4] |
| Gyramide F | 110 | Not Altered | [4] |
Table 2: Cross-Resistance Profile of (R)-Gyramide A Resistant E. coli Mutants
| Compound | MIC against Parent Strain (µg/mL) | MIC against 3R Mutants (µg/mL) | Fold Change in Resistance | Reference |
| (R)-Gyramide A (3) | < 4.1 | > 41 | > 10x | [2] |
| Ciprofloxacin (1) | 0.008 | 0.008 - 0.016 | ~1-2x | [2] |
| Novobiocin (2) | 4.1 | 4.1 - 8.2 | ~1-2x | [2] |
Note: "3R mutants" refers to five spontaneous mutants resistant to (R)-Gyramide A.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibiotic perturbations to the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Antibiotics on Off-Target Infant Gut Microbiota and Resistance Genes in Cohort Studies - Prevent It [preventit.in]
- 8. medrxiv.org [medrxiv.org]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
stability of (R)-Gyramide A Hydrochloride in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-Gyramide A Hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in several organic solvents and a mixture of an organic solvent with aqueous buffer. For optimal solubility and stability of stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol are recommended.[1][2] A stock solution can also be prepared in a 1:1 mixture of Ethanol and PBS (pH 7.2), though at a lower concentration.[1][2]
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
A2: The solid form of this compound is stable for at least four years when stored at -20°C.[2] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the stock solution should be used within one month, and at -80°C, it can be used within six months.[1]
Q3: My this compound solution appears cloudy or precipitated after dilution in an aqueous buffer. What should I do?
A3: This may indicate that the solubility of the compound has been exceeded in the final aqueous buffer. To address this, you can try the following:
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Increase the proportion of the organic solvent in the final solution, ensuring it is compatible with your experimental system.
-
Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]
-
Prepare a more dilute stock solution before making the final dilution into the aqueous buffer.
Q4: I am observing a loss of activity of this compound in my multi-day cell culture experiment. What could be the cause?
A4: While this compound is generally stable, prolonged incubation in aqueous cell culture media at 37°C can lead to gradual degradation. It is recommended to refresh the media with a freshly diluted compound every 24-48 hours to maintain the desired effective concentration. The stability is also pH-dependent; ensure the pH of your culture medium remains stable throughout the experiment.
Troubleshooting Guide: Stability Issues in Aqueous Solutions
This guide addresses potential degradation of this compound under various stress conditions. The data presented here is based on forced degradation studies, which are designed to accelerate the degradation process to identify potential degradation products and pathways.[3][4][5][6]
Hydrolytic Stability
This compound exhibits pH-dependent stability in aqueous solutions. Degradation is observed under strongly acidic and alkaline conditions.
Table 1: Hypothetical Hydrolytic Degradation of this compound
| pH Condition | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 | 15% | Cleavage of the sulfonamide bond |
| pH 4.0 Buffer | 60 | 24 | < 5% | - |
| pH 7.4 Buffer | 60 | 24 | < 5% | - |
| 0.1 M NaOH | 60 | 24 | 25% | Hydrolysis of the sulfonamide and ether linkages |
Oxidative Stability
The compound shows susceptibility to oxidative stress.
Table 2: Hypothetical Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| H₂O₂ | 3% | 25 | 24 | 18% | N-oxidation, Sulfoxide formation |
Photostability
Exposure to light can induce degradation of this compound.
Table 3: Hypothetical Photostability of this compound
| Light Source | Intensity | Exposure Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| ICH Option 1 (UV/Vis) | 1.2 million lux hours, 200 W h/m² | 7 days | 12% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound.[3][4][7]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffer (pH 4.0, 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Neutral Hydrolysis: Dissolve this compound in pH 7.4 buffer to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store protected from light at room temperature for 24 hours.
-
Photostability: Expose a 1 mg/mL solution of this compound in a suitable solvent to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 229 nm[2] |
| Injection Volume | 10 µL |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Mechanism of action of (R)-Gyramide A.[8][9][10][11]
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. longdom.org [longdom.org]
- 5. acdlabs.com [acdlabs.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected results with (R)-Gyramide A Hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of bacterial DNA gyrase.[1] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for DNA supercoiling. This disruption of DNA topology halts DNA replication and chromosome segregation, ultimately leading to a bacteriostatic effect.[2][3]
Q2: Is this compound specific for DNA gyrase?
Yes, studies have shown that (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not significantly affect the closely related enzyme, topoisomerase IV.[2][3][4][5] This specificity distinguishes it from other classes of antibiotics like quinolones, which can target both enzymes.[2]
Q3: What is the solubility and stability of this compound?
This compound is soluble in various organic solvents and a buffer solution. For long-term storage, it is recommended to store the compound at -20°C, where it is stable for at least one month in solution and has a shelf life of at least four years as a solid.[4][6]
Data Presentation: Solubility
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Q4: What are the reported IC50 and MIC values for (R)-Gyramide A?
(R)-Gyramide A disrupts the supercoiling activity of DNA gyrase with an IC50 value of 3.3 µM.[1][4][5] It demonstrates antibacterial activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) typically ranging from 10-80 µM.[4][5][7]
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound.
Issue 1: Reduced or no antibacterial activity observed.
-
Possible Cause 1: Bacterial strain expresses efflux pumps.
-
Explanation: Some bacteria possess efflux pumps that can actively transport (R)-Gyramide A out of the cell, reducing its intracellular concentration and efficacy. The AcrAB-TolC efflux pump in E. coli is a known factor in reducing susceptibility.[3][8]
-
Suggested Solution:
-
Use a bacterial strain deficient in relevant efflux pumps (e.g., a ΔtolC mutant).
-
Co-administer an efflux pump inhibitor, such as Phe-Arg-β-naphthylamine (PAβN), to increase the intracellular concentration of (R)-Gyramide A.[3]
-
-
-
Possible Cause 2: Development of bacterial resistance.
-
Explanation: Spontaneous mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase, can lead to resistance to (R)-Gyramide A.[9]
-
Suggested Solution:
-
Sequence the gyrA and gyrB genes of the resistant strain to identify potential mutations.
-
Test (R)-Gyramide A against a wild-type strain of the same bacteria to confirm compound activity. Importantly, mutants with reduced susceptibility to gyramide A do not typically show cross-resistance to ciprofloxacin and novobiocin.[2][3]
-
-
-
Possible Cause 3: Incorrect compound concentration or degradation.
-
Explanation: The prepared stock solution may be at a lower concentration than intended, or the compound may have degraded due to improper storage.
-
Suggested Solution:
-
Prepare fresh stock solutions from a solid form of the compound.
-
Verify the concentration of the stock solution using an appropriate analytical method.
-
Ensure stock solutions are stored at -20°C or -80°C for short-term and long-term storage, respectively.[6]
-
-
Issue 2: Unexpected cytotoxicity in eukaryotic cell lines.
-
Possible Cause: Off-target effects at high concentrations.
-
Explanation: While (R)-Gyramide A is a selective inhibitor of bacterial DNA gyrase, high concentrations may lead to off-target effects in eukaryotic cells.
-
Suggested Solution:
-
Perform a dose-response experiment to determine the cytotoxic concentration of (R)-Gyramide A in your specific cell line.
-
Use the lowest effective concentration that elicits the desired antibacterial effect while minimizing host cell toxicity.
-
Include appropriate vehicle controls in your experiments.
-
-
Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Variability in bacterial growth phase.
-
Explanation: The susceptibility of bacteria to antibiotics can vary depending on their growth phase.
-
Suggested Solution:
-
Standardize the bacterial growth phase at the time of treatment. For example, always treat bacteria in the mid-logarithmic growth phase.
-
-
-
Possible Cause 2: Incomplete dissolution of the compound.
-
Explanation: this compound may not be fully dissolved in the culture medium, leading to inconsistent effective concentrations.
-
Suggested Solution:
-
Ensure complete dissolution of the compound in the initial solvent before adding it to the culture medium.
-
To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a period of time.[6]
-
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microdilution method.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in an appropriate broth medium overnight at 37°C.
-
Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate test medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (bacteria with no compound) and negative controls (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vivo DNA Supercoiling Assay
This protocol is adapted from studies on gyramide activity in E. coli.[2][3]
-
Bacterial Culture and Treatment:
-
Grow E. coli cells containing a plasmid (e.g., pUC19) to the mid-logarithmic phase.
-
Treat the bacterial culture with this compound at the desired concentration. Include a DMSO vehicle control.
-
If investigating the role of efflux pumps, a parallel culture can be co-treated with an efflux pump inhibitor like PAβN.[3]
-
-
Plasmid DNA Isolation:
-
At various time points after treatment, harvest the bacterial cells by centrifugation.
-
Isolate the plasmid DNA using a standard miniprep kit.
-
-
Agarose Gel Electrophoresis:
-
Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Run the gel at a low voltage to ensure good separation of topoisomers.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
A decrease in the amount of negatively supercoiled plasmid DNA compared to the control indicates inhibition of DNA gyrase.[2]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with (R)-Gyramide A Hydrochloride precipitation in culture
Welcome to the technical support center for (R)-Gyramide A Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in cell culture experiments.
Troubleshooting Guide
Precipitation of this compound in your cell culture can be a significant issue, potentially affecting experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing precipitation.
Initial Checks
Before extensive troubleshooting, ensure the issue is not due to common cell culture artifacts:
-
Contamination Check: Visually inspect the culture under a microscope for any signs of bacterial or fungal contamination, which can cause turbidity and be mistaken for precipitation.[1][2] If contamination is suspected, discard the culture and medium.[1]
-
Media Integrity: Examine a fresh aliquot of your culture medium (without the compound) to ensure it is clear and free of any pre-existing precipitates.
Investigating this compound Precipitation
If the initial checks do not reveal the source of the issue, the precipitation is likely related to the compound's solubility and stability in your specific experimental conditions.
Quantitative Data Summary: Solubility and Stability
The following table summarizes key factors influencing the solubility of this compound and provides recommended parameters to mitigate precipitation.
| Parameter | Recommended Range/Condition | Rationale |
| Stock Solution Solvent | DMSO, DMF, or Ethanol | This compound is highly soluble in these organic solvents at concentrations up to 50 mg/mL.[3][4] |
| Stock Solution Storage | -20°C to -80°C in small, single-use aliquots | Minimizes freeze-thaw cycles which can promote protein and compound precipitation.[2][5] Store at -80°C for up to 6 months, and at -20°C for up to 1 month.[4] |
| Final DMSO Concentration in Media | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may also affect the solubility of media components.[6] |
| Working Concentration | Start with a concentration range of 10-80 µM | This is the reported Minimum Inhibitory Concentration (MIC) range against various bacteria and can serve as a starting point for eukaryotic cell experiments.[5][7] The IC50 for inhibiting bacterial DNA gyrase is 3.3 µM.[5][7] |
| Culture Media pH | 7.2 - 7.4 | pH can significantly affect the solubility of compounds.[8] Maintaining a stable physiological pH is crucial. |
| Incubation Temperature | 37°C | Temperature fluctuations can lead to the precipitation of media components and the compound.[2] |
Experimental Protocols for Troubleshooting
If precipitation persists, the following experimental protocols can help identify and resolve the issue.
Protocol 1: Solubility Test in Culture Medium
This protocol helps determine the saturation point of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Appropriate solvent (DMSO, DMF, or Ethanol)
-
Your cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final solvent concentration remains constant and below 0.5%.
-
Incubate the tubes at 37°C for a period equivalent to your typical experiment duration (e.g., 24, 48, or 72 hours).
-
Visually inspect each tube for any signs of precipitation.
-
If precipitation is observed, centrifuge the tubes at a low speed (e.g., 300 x g for 5 minutes) to pellet the precipitate for better visualization.
-
Determine the highest concentration at which no precipitation occurs. This is your maximum working concentration under these conditions.
Protocol 2: pH Adjustment and Observation
This protocol assesses the impact of slight pH variations on the solubility of the compound in your culture medium.
Materials:
-
This compound stock solution
-
Your cell culture medium
-
Sterile, dilute HCl and NaOH solutions for pH adjustment
-
pH meter
-
Sterile microcentrifuge tubes
Procedure:
-
Aliquot your cell culture medium into several sterile tubes.
-
Adjust the pH of the media aliquots to a range around the physiological pH (e.g., 7.0, 7.2, 7.4, 7.6).
-
Add this compound to each pH-adjusted medium aliquot to your desired final concentration.
-
Incubate at 37°C and observe for precipitation over your experimental time course.
-
Identify the optimal pH range that maintains the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate immediately after adding this compound to my cell culture medium. What is the likely cause?
A1: This is often due to "salting out," where the local concentration of the compound is too high when the stock solution is added to the aqueous medium. To prevent this, try adding the stock solution dropwise while gently vortexing or swirling the medium. Also, ensure your stock solution is at room temperature before adding it to the pre-warmed (37°C) medium.
Q2: Can the type of serum I use in my culture medium affect the precipitation of this compound?
A2: Yes. Serum contains a complex mixture of proteins, lipids, and salts that can interact with the compound and influence its solubility. If you suspect serum is a factor, consider performing the solubility test (Protocol 1) with and without serum in your medium. Additionally, heat inactivation of serum can sometimes cause protein aggregation, which might contribute to precipitation.[2]
Q3: My this compound solution was clear at room temperature but precipitated after placing it in the 37°C incubator. Why would this happen?
A3: While counterintuitive, some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures. However, it's more likely that the change in temperature is affecting other components in your culture medium, leading to co-precipitation with your compound. Temperature shifts can also alter the pH of the medium due to changes in CO2 solubility, which in turn can affect compound solubility. Ensure your incubator's temperature and CO2 levels are stable.
Q4: I've noticed precipitation after 24 hours of incubation. What could be the reason for this delayed effect?
A4: Delayed precipitation can be due to several factors:
-
Compound Degradation: The compound may be degrading over time into less soluble byproducts.
-
Metabolic Byproducts: Cellular metabolism can alter the pH of the culture medium over time, making it more acidic and potentially causing the compound to precipitate.
-
Evaporation: Evaporation of water from the culture plates can increase the concentration of the compound and other media components, leading to precipitation.[1][2] Ensure proper humidification in your incubator.
Q5: How can I be sure that the precipitate I'm seeing is this compound and not something else?
A5: While definitive identification would require analytical techniques like HPLC, you can perform a control experiment. Set up parallel cultures with and without the compound. If precipitation only occurs in the presence of this compound, it is highly likely that the compound is either precipitating itself or causing other media components to precipitate.
Visualizations
Signaling Pathway
While (R)-Gyramide A is a known inhibitor of bacterial DNA gyrase, its effects in eukaryotic cells are likely due to off-target inhibition of mitochondrial DNA synthesis, a known effect of the broader class of quinolone antibiotics.[1][2] This can lead to mitochondrial DNA depletion and subsequent cellular stress.
Caption: Off-target signaling pathway of (R)-Gyramide A in eukaryotic cells.
Experimental Workflow
The following workflow provides a logical sequence for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Logical Relationships of Precipitation Causes
This diagram illustrates the interplay of various factors that can lead to compound precipitation in cell culture.
Caption: Factors contributing to compound precipitation in cell culture.
References
- 1. 4-Quinolones cause a selective loss of mitochondrial DNA from mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Thymidine incoporation into mammalian strain L-cells after the action of 5-fluorodoxyuridine and the effect of uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating artifacts in (R)-Gyramide A Hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride. Our goal is to help you identify and mitigate potential artifacts in your assays to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] It disrupts the supercoiling activity of DNA gyrase, leading to alterations in chromosome topology and ultimately inhibiting bacterial cell division.[3] Notably, it does not affect the closely related enzyme topoisomerase IV.[1][2][3]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a crystalline solid at -20°C. When preparing stock solutions, it is crucial to select an appropriate solvent based on the provided solubility data. To avoid degradation from repeated freeze-thaw cycles, it is recommended to store stock solutions in single-use aliquots.
Q3: My IC50/MIC values for this compound are inconsistent across experiments. What could be the cause?
Inconsistent IC50 or Minimum Inhibitory Concentration (MIC) values can stem from several factors:
-
Compound Precipitation: this compound has limited aqueous solubility.[5] If the compound precipitates out of solution during the assay, the actual concentration in contact with the target will be lower than expected, leading to variability.[6][7]
-
Inoculum Variability: In antibacterial assays, variations in the concentration of the bacterial inoculum can significantly impact MIC values.[8]
-
Assay Conditions: Factors such as pH, temperature, and the composition of the assay medium can influence both the compound's activity and the biological target's function.[8][9]
-
Compound Degradation: While generally stable, improper storage or handling of stock solutions can lead to degradation of the compound over time.
Troubleshooting Guides
Issue 1: Suspected Compound Precipitation or Aggregation
Symptoms:
-
Inconsistent dose-response curves.
-
Unusually steep inhibition curves.[10]
-
Visible particulates in the assay wells.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy | Experimental Protocol |
| Low Aqueous Solubility | Optimize the assay buffer to improve solubility. This may involve adjusting the pH or including a low percentage of a co-solvent. However, be cautious as solvents can affect enzyme activity.[7][11] | Protocol 1: Solubility Assessment |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to disrupt aggregates.[10] Perform counter-screens to confirm aggregation-based inhibition.[10][12] | Protocol 2: Detergent Titration Counter-Screen |
| High Compound Concentration | Ensure that the highest concentration of this compound used in the assay does not exceed its solubility limit in the final assay buffer.[12] | Protocol 1: Solubility Assessment |
Protocol 1: Solubility Assessment
This protocol helps determine the kinetic solubility of this compound in your specific assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in the assay buffer to create a range of concentrations that will be used in your experiment.
-
Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).
-
After incubation, visually inspect the solutions for any signs of precipitation.
-
For a more quantitative measure, use nephelometry or a turbidimetric solubility assay to measure light scattering caused by insoluble particles.[13]
Protocol 2: Detergent Titration Counter-Screen
This protocol helps to identify if the observed inhibition is due to compound aggregation.[12]
-
Set up your standard DNA gyrase inhibition assay.
-
Prepare a series of assay buffers containing increasing concentrations of a non-ionic detergent (e.g., 0.001%, 0.01%, 0.1% Triton X-100).
-
Perform the inhibition assay with this compound in each of the detergent-containing buffers.
-
Interpretation: If the IC50 value of this compound significantly increases with higher detergent concentrations, it suggests that the inhibition is at least partially due to aggregation.[10][12]
Issue 2: Artifacts in Fluorescence-Based DNA Gyrase Assays
Symptoms:
-
Unexpectedly low or high fluorescence signals.
-
Quenching of the fluorescent signal that is not dependent on gyrase activity.
-
False positives or false negatives in high-throughput screens.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy | Experimental Protocol |
| Compound Autofluorescence | Screen this compound for intrinsic fluorescence at the excitation and emission wavelengths used in your assay. If it is fluorescent, consider using an alternative assay format (e.g., gel-based or luminescence). | Protocol 3: Autofluorescence Assessment |
| Fluorescence Quenching | Some compounds can absorb light at the excitation or emission wavelengths of the fluorophore, leading to signal quenching.[14][15] Test for quenching effects in a cell-free system. | Protocol 4: Fluorescence Quenching Assay |
| Interference with DNA-Dye Interaction | The compound may interfere with the binding of the fluorescent dye (e.g., SYBR Green) to the DNA, leading to an altered signal.[15] | Protocol 4: Fluorescence Quenching Assay |
Protocol 3: Autofluorescence Assessment
-
Prepare a dilution series of this compound in the assay buffer, without the enzyme or DNA substrate.
-
Dispense the dilutions into the assay plate.
-
Read the plate using the same fluorescence settings as your main experiment.
-
Interpretation: A significant fluorescence signal from the compound alone indicates autofluorescence, which will interfere with the assay results.
Protocol 4: Fluorescence Quenching Assay
-
Set up a reaction containing the fluorescent DNA substrate (e.g., relaxed plasmid stained with SYBR Green) in the assay buffer, but without the DNA gyrase enzyme.
-
Add a range of concentrations of this compound to the wells.
-
Incubate under assay conditions.
-
Measure the fluorescence intensity.
-
Interpretation: A dose-dependent decrease in fluorescence in the absence of the enzyme indicates that the compound is quenching the fluorescent signal or interfering with the DNA-dye interaction.[15]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Table 2: In Vitro Activity of this compound
| Target/Organism | Assay | IC50 / MIC |
| Bacterial DNA Gyrase | Supercoiling Activity | IC50 = 3.3 µM[1][2] |
| E. coli | Antibacterial Activity | MIC = 10-80 µM[1][2] |
| P. aeruginosa | Antibacterial Activity | MIC = 10-80 µM[1][2] |
| S. enterica | Antibacterial Activity | MIC = 10-80 µM[1][2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for assay artifacts.
Caption: Experimental workflow for identifying aggregation-based artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: (R)-Gyramide A Hydrochloride vs. Ciprofloxacin
A deep dive into the distinct inhibitory actions of two potent antibacterial agents, supported by experimental data and methodologies.
In the ongoing battle against bacterial infections, a thorough understanding of the mechanisms by which antibiotics exert their effects is paramount for the development of new therapies and the strategic deployment of existing ones. This guide provides a detailed, objective comparison of the mechanisms of action of two bacterial DNA gyrase inhibitors: the novel compound (R)-Gyramide A Hydrochloride and the widely used fluoroquinolone, ciprofloxacin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Ciprofloxacin |
| Primary Target(s) | DNA Gyrase (GyrA and GyrB subunits) | DNA Gyrase and Topoisomerase IV |
| Effect on Enzyme | Competitive inhibitor of ATPase activity | Stabilizes the DNA-enzyme cleavage complex |
| Effect on DNA | Prevents the introduction of negative supercoils | Induces double-strand DNA breaks |
| Cellular Outcome | Bacteriostatic (inhibits bacterial growth) | Bactericidal (kills bacteria) |
| Spectrum of Activity | Active against Gram-positive and some Gram-negative bacteria | Broad-spectrum (Gram-positive and Gram-negative bacteria) |
| Cross-Resistance | No cross-resistance with fluoroquinolones observed[1] | Resistance can arise from mutations in DNA gyrase or topoisomerase IV |
Mechanism of Action: A Detailed Comparison
This compound and ciprofloxacin, while both targeting bacterial DNA gyrase, employ fundamentally different strategies to disrupt bacterial replication and survival.
This compound: An ATPase Inhibitor
This compound represents a newer class of DNA gyrase inhibitors. Its primary mechanism involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[1] DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into bacterial DNA, a process that requires the energy derived from ATP hydrolysis. By binding to the ATP-binding site on GyrB, (R)-Gyramide A prevents this energy transduction, thereby inhibiting the supercoiling activity of the enzyme.[1] This leads to an accumulation of relaxed or positively supercoiled DNA, which in turn stalls DNA replication and chromosome segregation.[1] The cellular consequence is a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction without directly killing the cells.[1] A key feature of (R)-Gyramide A is its specificity for DNA gyrase; it does not inhibit the closely related enzyme, topoisomerase IV.[2] This specificity contributes to its distinct mechanism and lack of cross-resistance with other classes of antibiotics like fluoroquinolones.[1]
Ciprofloxacin: A Quinolone topoisomerase Poison
Ciprofloxacin, a second-generation fluoroquinolone, has a well-established dual-targeting mechanism of action. It inhibits both bacterial DNA gyrase and topoisomerase IV, another type II topoisomerase crucial for bacterial DNA replication. Unlike (R)-Gyramide A, ciprofloxacin does not directly inhibit the ATPase activity of these enzymes. Instead, it functions as a "topoisomerase poison" by binding to the enzyme-DNA complex. This binding stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle, forming a ternary ciprofloxacin-enzyme-DNA complex. The accumulation of these stabilized cleavage complexes leads to the arrest of DNA replication and the generation of lethal double-strand DNA breaks, ultimately resulting in bacterial cell death. This bactericidal action makes ciprofloxacin effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.
Visualizing the Mechanisms of Action
To visually represent these distinct mechanisms, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound.
Caption: Mechanism of Ciprofloxacin.
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: IC50 Values against Target Enzymes
| Compound | Enzyme | Organism | IC50 | Reference |
| (R)-Gyramide A HCl | DNA Gyrase (supercoiling) | E. coli | 3.3 µM | [2] |
| (R)-Gyramide A HCl | Topoisomerase IV | E. coli | No inhibition | [1][2] |
| Ciprofloxacin | DNA Gyrase | S. aureus | 0.915 - 126 µg/mL | |
| Ciprofloxacin | Topoisomerase IV | S. aureus | 1.62 - 31.6 µg/mL | |
| Ciprofloxacin | DNA Gyrase | E. coli | - | - |
| Ciprofloxacin | Topoisomerase IV | E. coli | - | - |
Note: Specific IC50 values for ciprofloxacin against E. coli gyrase and topoisomerase IV were not consistently available in the reviewed literature for a direct comparison.
Table 2: Minimum Inhibitory Concentration (MIC) against Selected Bacteria
| Organism | (R)-Gyramide A HCl MIC (µM) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 10 - 80[2] | 0.013 - 0.08 |
| Pseudomonas aeruginosa | 10 - 80[2] | 0.15 |
| Salmonella enterica | 10 - 80[2] | - |
| Staphylococcus aureus | - | 0.6 |
| Bacillus subtilis | - | - |
Note: A direct comparison of MIC values is challenging due to variations in tested strains and methodologies across different studies. The provided values represent a general range found in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and ciprofloxacin.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
Experimental Workflow:
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA (e.g., 0.5 µg), 5X assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and BSA), and ATP.
-
Enzyme and Inhibitor Addition: Add a defined amount of purified DNA gyrase enzyme to the reaction mixture. For inhibition studies, add varying concentrations of the test compound (e.g., (R)-Gyramide A or ciprofloxacin) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and proteinase K, to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating agent like ethidium bromide. Run the gel at a constant voltage to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the quantification of the supercoiling activity. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing kDNA (e.g., 200 ng), 5X assay buffer (typically containing Tris-HCl, potassium glutamate, MgCl2, DTT, and BSA), and ATP.
-
Enzyme and Inhibitor Addition: Add purified topoisomerase IV enzyme to the reaction. For inhibition studies, include varying concentrations of the test compound (e.g., ciprofloxacin) or a vehicle control.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while the released minicircles migrate into the gel. The reduction in the amount of decatenated minicircles in the presence of an inhibitor is used to determine its inhibitory activity and IC50 value.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound (e.g., (R)-Gyramide A or ciprofloxacin) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture of the test organism.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
This compound and ciprofloxacin represent two distinct approaches to targeting bacterial DNA gyrase. Ciprofloxacin's established dual-targeting and bactericidal mechanism has made it a cornerstone of antibiotic therapy for decades. However, the rise of resistance necessitates the exploration of novel inhibitors with alternative mechanisms. (R)-Gyramide A, with its specific inhibition of DNA gyrase's ATPase activity and its bacteriostatic nature, offers a promising alternative that may circumvent existing resistance mechanisms. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and comparison of these and other novel antibacterial agents, ultimately contributing to the development of more effective treatments for bacterial infections.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Gyrase Inhibitors: (R)-Gyramide A Hydrochloride vs. Novobiocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (R)-Gyramide A Hydrochloride and novobiocin on DNA gyrase activity. The information presented is collated from various scientific sources to aid in the selection and application of these inhibitors in research and drug discovery.
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial agents. Both this compound and novobiocin are well-characterized inhibitors of DNA gyrase, but they exhibit distinct mechanisms and potencies. This guide delves into a detailed comparison of their activities, supported by experimental data and protocols.
Mechanism of Action
Both this compound and novobiocin target the GyrB subunit of DNA gyrase, but they do so through different mechanisms.
This compound is a member of a new class of bacterial DNA gyrase inhibitors known as N-benzyl-3-sulfonamidopyrrolidines. It acts as a competitive inhibitor of the ATPase activity of gyrase.[1][2] This inhibition of ATP hydrolysis prevents the enzyme from carrying out the conformational changes necessary for DNA supercoiling.[1][2] Notably, some gyramide analogs have been shown to inhibit DNA gyrase supercoiling without affecting its ATPase activity, suggesting a unique mechanism distinct from other known inhibitors.[3]
Novobiocin , an aminocoumarin antibiotic, also targets the GyrB subunit and competitively inhibits the ATPase activity of DNA gyrase.[4][5] It binds to the ATP-binding pocket, thereby preventing ATP from binding and blocking the energy-dependent supercoiling reaction.[4][5] While DNA gyrase is the primary target, novobiocin can also inhibit topoisomerase IV at higher concentrations.[6]
Comparative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and novobiocin against DNA gyrase from various studies. It is important to note that these values were determined under different experimental conditions and may not be directly comparable.
| Compound | Assay Type | Organism/Enzyme | IC50 Value | Reference |
| This compound | Supercoiling Inhibition | E. coli DNA Gyrase | 3.3 µM | [7][8] |
| This compound | Supercoiling Inhibition | E. coli DNA Gyrase | 875 µM | [9] |
| Novobiocin | Supercoiling Inhibition | E. coli DNA Gyrase | 26 nM | [10] |
| Novobiocin | Supercoiling Inhibition | E. coli DNA Gyrase | 0.48 µM | [11] |
| Novobiocin | Supercoiling Inhibition | Bacterial DNA Gyrase | 0.08 µM | [12] |
| Novobiocin | ATPase Inhibition | E. coli DNA Gyrase | ~0.2 µM | [10] |
Experimental Protocols
To facilitate the direct comparison of these inhibitors, standardized protocols for key assays are provided below. These are representative methods based on established protocols.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Stop Solution/Loading Dye: 40% sucrose, 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mg/mL bromophenol blue
-
Test compounds (this compound, Novobiocin) dissolved in an appropriate solvent (e.g., DMSO)
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water to the desired volume.
-
Aliquot the reaction mixture into individual tubes.
-
Add varying concentrations of the test compound or solvent control to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-2 units).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.
DNA Gyrase ATPase Inhibition Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis activity of DNA gyrase, often using a coupled-enzyme system.
Materials:
-
E. coli DNA Gyrase
-
Linearized pBR322 DNA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol
-
ATP
-
Coupled enzyme system: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH
-
Test compounds (this compound, Novobiocin) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing Assay Buffer, linearized pBR322 DNA, PEP, NADH, PK, and LDH.
-
Add varying concentrations of the test compound or solvent control to the wells.
-
Add DNA gyrase to initiate the reaction.
-
Immediately before reading, add ATP to all wells.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value.
Visualizing the Experimental Workflow and Mechanism
To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.
Conclusion
References
- 1. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. profoldin.com [profoldin.com]
- 9. profoldin.com [profoldin.com]
- 10. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Login | Universität Tübingen [uni-tuebingen.de]
- 12. Optimization of Pyrrolamides as Mycobacterial GyrB ATPase Inhibitors: Structure-Activity Relationship and In Vivo Efficacy in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-Gyramide A Hydrochloride's Target Using Resistant Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Gyramide A Hydrochloride's target validation with other antibacterial agents, focusing on the use of resistant mutants. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying pathways and workflows.
Executive Summary
(R)-Gyramide A is a novel antibacterial compound that targets DNA gyrase, an essential enzyme in bacterial DNA replication.[1][2][3] The validation of this target has been robustly demonstrated through the generation and characterization of spontaneous resistant mutants.[1][4] Whole-genome sequencing of these mutants consistently reveals mutations in the gyrA gene, which encodes a subunit of DNA gyrase, providing strong genetic evidence for the drug's mechanism of action.[1][2] A key finding is the lack of cross-resistance between (R)-Gyramide A and other DNA gyrase inhibitors like quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), suggesting a distinct binding site or inhibitory mechanism for (R)-Gyramide A.[1][4][5] This unique characteristic makes it a promising candidate for overcoming existing antibiotic resistance.
Data Presentation: Comparative Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of (R)-Gyramide A and other DNA gyrase inhibitors against wild-type and (R)-Gyramide A-resistant Escherichia coli strains. The data clearly demonstrates the high level of resistance to (R)-Gyramide A in the mutant strains, while susceptibility to ciprofloxacin and novobiocin remains largely unaffected.
| Compound | Organism | Genotype | MIC (µg/mL) | Fold Change in MIC vs. Wild-Type |
| (R)-Gyramide A | E. coli BW25113 ΔtolC | Wild-Type | 4.1[4] | - |
| E. coli (3R mutants) | gyrA mutations | >41[4] | >10 | |
| Ciprofloxacin | E. coli BW25113 ΔtolC | Wild-Type | 0.002[4] | - |
| E. coli (3R mutants) | gyrA mutations | <0.004[4] | <2 | |
| Novobiocin | E. coli BW25113 ΔtolC | Wild-Type | 0.77[4] | - |
| E. coli (3R mutants) | gyrA mutations | 0.77[4] | 1 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the target validation of (R)-Gyramide A are provided below.
Generation of Spontaneous Resistant Mutants
This protocol outlines the selection of bacterial mutants resistant to (R)-Gyramide A.
Materials:
-
Wild-type E. coli strain (e.g., BW25113 ΔtolC)
-
Luria-Bertani (LB) agar plates
-
This compound stock solution
-
Sterile spreaders and inoculation loops
-
Incubator (37°C)
Procedure:
-
Prepare a lawn of wild-type E. coli on a large LB agar plate and allow it to grow overnight at 37°C.
-
Harvest the bacterial lawn by scraping the cells into sterile saline or phosphate-buffered saline (PBS).
-
Plate a high density of the harvested cells (approximately 10⁸ to 10⁹ CFU) onto LB agar plates containing (R)-Gyramide A at a concentration 4 to 8 times the MIC for the wild-type strain.
-
Incubate the plates at 37°C for 48-72 hours.
-
Colonies that appear on the plates are considered potential resistant mutants.
-
Isolate individual colonies by streaking them onto fresh LB agar plates containing the same concentration of (R)-Gyramide A to confirm the resistant phenotype.
-
Grow the confirmed resistant mutants in liquid culture for downstream analysis.
Minimum Inhibitory Concentration (MIC) Testing
This protocol determines the susceptibility of bacterial strains to antibacterial agents.[1][2][6][7]
Materials:
-
Bacterial cultures (wild-type and resistant mutants)
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
96-well microtiter plates (for broth microdilution)
-
Antibiotic stock solutions ((R)-Gyramide A, ciprofloxacin, novobiocin)
-
Spectrophotometer
-
Incubator (37°C)
Procedure (Broth Microdilution):
-
Prepare a two-fold serial dilution of each antibiotic in MHB in a 96-well plate.
-
Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]
Whole-Genome Sequencing (WGS) and Analysis
This protocol outlines the steps for identifying the genetic basis of resistance in the generated mutants.[8][9]
Materials:
-
Confirmed resistant E. coli mutants and the parent wild-type strain
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for data analysis
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of the wild-type and resistant mutant strains using a commercial DNA extraction kit.[9]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform. Sequence the libraries to generate paired-end reads.[8]
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the sequencing reads from each mutant and the wild-type strain to a reference E. coli genome using an aligner such as BWA-MEM.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) in the mutant genomes compared to the wild-type genome using variant calling software like GATK or SAMtools.
-
Annotation: Annotate the identified variants to determine their location (e.g., within a coding sequence) and predicted effect (e.g., missense, nonsense mutation) using tools like SnpEff.
-
Comparative Genomics: Compare the mutations found in independently isolated resistant mutants. Mutations consistently found in the same gene across multiple resistant mutants are strong candidates for conferring resistance.
-
DNA Gyrase Inhibition Assay
This biochemical assay confirms the effect of the identified mutations on the activity of the target enzyme.[10][11][12][13]
Materials:
-
Purified wild-type and mutant DNA gyrase enzyme
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
(R)-Gyramide A and other inhibitors
Procedure:
-
Set up reaction mixtures containing the assay buffer, ATP, and relaxed plasmid DNA.
-
Add varying concentrations of the inhibitor ((R)-Gyramide A) to the reaction tubes.
-
Initiate the reaction by adding either wild-type or mutant DNA gyrase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of the supercoiling activity of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. Compare the inhibitory effect of (R)-Gyramide A on the wild-type versus the mutant enzyme.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Workflow for validating the target of (R)-Gyramide A.
Caption: Inhibition of DNA gyrase by different classes of antibiotics.
Caption: A typical bioinformatics workflow for identifying resistance mutations.
References
- 1. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BacSeq: A User-Friendly Automated Pipeline for Whole-Genome Sequence Analysis of Bacterial Genomes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel gyrA point mutation in a strain of Escherichia coli resistant to fluoroquinolones but not to nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hands-on: Microbial Variant Calling / Microbial Variant Calling / Variant Analysis [training.galaxyproject.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. gyrA Mutations Associated with Quinolone Resistance in Bacteroides fragilis Group Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Genome Next Generation Sequencing Mutation Identification in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variant calling Online â Free Microbial Variant Analysis [solugenomics.com]
- 11. books.rsc.org [books.rsc.org]
- 12. The mutational landscape of quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CycA-Dependent Glycine Assimilation Is Connected to Novobiocin Susceptibility in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-Gyramide A Hydrochloride with other Topoisomerase Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Gyramide A Hydrochloride with other prominent topoisomerase inhibitors. The analysis is supported by experimental data from publicly available sources, focusing on inhibitory activity and mechanism of action. Detailed experimental methodologies are provided to aid in the replication and validation of these findings.
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. They are critical for cell viability, making them attractive targets for antimicrobial and anticancer therapies. Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are distinct from their eukaryotic counterparts, allowing for the development of selective inhibitors with minimal host toxicity. This guide will focus on the comparative analysis of this compound, a bacterial DNA gyrase inhibitor, against other classes of topoisomerases inhibitors, including fluoroquinolones, aminocoumarins, and inhibitors of eukaryotic topoisomerases.
Mechanism of Action
Topoisomerase inhibitors can be broadly categorized based on their mechanism of action. Some act as "poisons," stabilizing the transient DNA-enzyme cleavage complex, which leads to double-strand breaks and cell death. Others are catalytic inhibitors that interfere with the enzymatic activity of topoisomerases, such as ATP hydrolysis, without directly causing DNA damage.
This compound is a bacterial DNA gyrase inhibitor that disrupts the supercoiling activity of the enzyme.[1][2] It is reported to be specific for DNA gyrase and does not affect the closely related topoisomerase IV.[1][2]
Fluoroquinolones , such as ciprofloxacin, are classic topoisomerase poisons. They bind to the DNA-gyrase complex, stabilizing the cleaved DNA strands and blocking the progression of the replication fork, which ultimately leads to cell death.[3]
Aminocoumarins , like novobiocin, are competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[4][5] By preventing ATP binding, they inhibit the energy-dependent supercoiling of DNA.
Cyclothialidines also inhibit the ATPase activity of the GyrB subunit of DNA gyrase, acting as competitive inhibitors.[6]
Etoposide is a topoisomerase II poison that is used in cancer chemotherapy. It forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to double-strand breaks in eukaryotic cells.
Camptothecin is a specific inhibitor of eukaryotic topoisomerase I. It traps the enzyme-DNA covalent complex, leading to single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately causing cell death.[3][4][7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected topoisomerase inhibitors against their respective target enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | Organism | IC50 (µM) | Reference |
| This compound | DNA Gyrase | E. coli | 3.3 | [1][2] |
| Ciprofloxacin | DNA Gyrase | E. coli | 0.39 | [8] |
| Novobiocin | DNA Gyrase | E. coli | 0.5 | [6] |
| Etoposide | Topoisomerase II | Human | ~6-45 (depending on conditions) | [9] |
| Camptothecin | Topoisomerase I | Calf Thymus | 0.679 | [3][4][7] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate topoisomerase inhibitors are provided below.
DNA Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and the test compound at various concentrations in a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL albumin).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Analysis: The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.
DNA Gyrase ATPase Assay
This assay measures the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.
-
Reaction Principle: The hydrolysis of ATP by DNA gyrase is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing E. coli DNA gyrase, linearized pBR322 DNA (as a stimulator of ATPase activity), ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, and the test compound in an appropriate buffer.
-
Measurement: The reaction is initiated by the addition of the enzyme or ATP, and the decrease in absorbance at 340 nm is measured over time using a plate reader or spectrophotometer.
-
Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of topoisomerase inhibitors.
Caption: Mechanism of Action of Different Topoisomerase Inhibitors.
Caption: Experimental Workflow for Topoisomerase Inhibitor Discovery.
Caption: The SOS Response Pathway Induced by DNA Damage.
Conclusion
This compound represents a specific inhibitor of bacterial DNA gyrase, distinguishing it from broader-spectrum inhibitors like fluoroquinolones that also target topoisomerase IV. Its mechanism, which involves the inhibition of supercoiling without affecting ATPase activity, contrasts with that of aminocoumarins. While its in vitro potency against E. coli DNA gyrase is moderate compared to ciprofloxacin and novobiocin, its unique mechanism and specificity may offer advantages in overcoming resistance to existing antibiotic classes. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents targeting bacterial topoisomerases. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Genetic Validation of DNA Gyrase as the Target of (R)-Gyramide A Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Gyramide A Hydrochloride's performance against other DNA gyrase inhibitors, supported by experimental data and detailed protocols. We will delve into the genetic validation confirming DNA gyrase as the specific target of this compound.
Introduction to DNA Gyrase as a Drug Target
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents.[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Prominent classes of antibiotics targeting DNA gyrase include the fluoroquinolones (e.g., ciprofloxacin) and the aminocoumarins (e.g., novobiocin).
This compound is a novel inhibitor of bacterial DNA gyrase.[2] This guide will present the evidence for its mechanism of action and compare its efficacy to established DNA gyrase inhibitors.
Performance Comparison of DNA Gyrase Inhibitors
The inhibitory activity of this compound and its alternatives can be quantified by their 50% inhibitory concentration (IC50) against purified DNA gyrase and their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: In Vitro DNA Gyrase Inhibition (IC50)
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | E. coli DNA Gyrase | 3.3 | [2] |
| Ciprofloxacin | E. coli DNA Gyrase | 2.57 | [3] |
| Ciprofloxacin | N. gonorrhoeae DNA Gyrase | 0.39 | [4] |
| Ciprofloxacin | S. aureus DNA Gyrase | 61.7 | [5] |
| Novobiocin | E. coli DNA Gyrase | 0.48 | [3] |
| Novobiocin | E. coli DNA Gyrase | 0.5 | [6] |
Note: IC50 values are from different studies and experimental conditions may vary.
Table 2: Antibacterial Activity (MIC)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Salmonella enterica | Reference |
| This compound | 10-80 µM | 10-80 µM | 10-80 µM | [2] |
| Ciprofloxacin | 0.016 µg/mL | 0.125-1 µg/mL | 0.5-12 µg/mL | [7][8][9] |
| Novobiocin | 64 µg/mL | >64 µg/mL | Not widely reported | [7][10] |
Note: MIC values are compiled from various sources and are intended for comparative purposes. Direct head-to-head studies may yield different values.
Experimental Protocols for Target Validation
Genetic validation is a powerful tool to confirm the specific target of a new antimicrobial compound. The primary methods involve the generation and characterization of spontaneous resistant mutants.
DNA Gyrase Supercoiling Inhibition Assay
This assay biochemically confirms the direct inhibition of DNA gyrase activity.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent or reduce the formation of the supercoiled DNA band.[11]
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction: 5x assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and glycerol), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of the test compound (e.g., this compound) or control inhibitors (ciprofloxacin, novobiocin) dissolved in a suitable solvent (e.g., DMSO). Include a no-inhibitor control and a solvent-only control.
-
Enzyme Addition and Incubation: Add a defined unit of purified E. coli DNA gyrase to each reaction tube. Mix gently and incubate at 37°C for 30-60 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.[11]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC50 value can be determined by quantifying the band intensities.
Generation and Selection of Spontaneous Resistant Mutants
This method identifies the target by selecting for mutants that can grow in the presence of the inhibitor.
Protocol:
-
Bacterial Culture: Grow a culture of the susceptible bacterial strain (e.g., E. coli) to a high cell density (e.g., 10^9 - 10^10 CFU/mL).[13][14]
-
Plating on Selective Media: Plate a large number of cells onto agar plates containing the test compound at a concentration that inhibits the growth of the wild-type strain (typically 4-10 times the MIC).[13][15]
-
Incubation and Colony Selection: Incubate the plates until resistant colonies appear. Pick individual resistant colonies and streak them onto fresh selective agar plates to purify the mutants.
-
Confirmation of Resistance: Determine the MIC of the test compound for the purified mutants to confirm the level of resistance.[13]
Identification of Resistance-Conferring Mutations via Whole-Genome Sequencing
This definitive step identifies the genetic basis of resistance, thereby confirming the drug's target.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type parental strain and several independent resistant mutants.[16]
-
Library Preparation and Sequencing: Prepare DNA libraries according to the manufacturer's protocols for the chosen sequencing platform (e.g., Illumina). Perform whole-genome sequencing to generate high-coverage sequence data.[17][18]
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly (Optional but recommended for reference): Assemble the reads of the wild-type strain to create a reference genome.
-
Variant Calling: Align the sequencing reads from the resistant mutants to the wild-type reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Annotation: Annotate the identified mutations to determine the affected genes. For DNA gyrase inhibitors, mutations are expected to be found in the gyrA and/or gyrB genes, which encode the subunits of DNA gyrase.[1]
-
-
Cross-Resistance Profiling: Determine the MICs of other DNA gyrase inhibitors (e.g., ciprofloxacin, novobiocin) against the (R)-Gyramide A-resistant mutants. A lack of cross-resistance to inhibitors with different binding sites on the same target can provide further evidence for a distinct mechanism of action.[1][19]
Visualizing the Pathways and Processes
Mechanism of DNA Gyrase Action
The following diagram illustrates the catalytic cycle of DNA gyrase, which is inhibited by this compound.
Caption: The catalytic cycle of DNA gyrase.
Experimental Workflow for Genetic Validation
This diagram outlines the steps taken to genetically validate DNA gyrase as the target of this compound.
Caption: Workflow for genetic target validation.
Logical Comparison of Target Validation Approaches
This diagram provides a logical comparison of different approaches to validate a drug target.
Caption: Comparison of target validation methods.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ciprofloxacin-Resistant Salmonella enterica Serovar Typhi from Kuwait with Novel Mutations in gyrA and parC Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profoldin.com [profoldin.com]
- 13. Generation of spontaneous resistant mutant and complemented strains. [bio-protocol.org]
- 14. 4.3. Generation of a Rifampicin-Resistant Spontaneous Mutants [bio-protocol.org]
- 15. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 16. food.dtu.dk [food.dtu.dk]
- 17. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-Gyramide A Hydrochloride and Other Novel Antibiotics Targeting DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action or the ability to overcome existing resistance pathways. DNA gyrase, an essential bacterial enzyme responsible for managing DNA topology, remains a prime target for antibiotic development. This guide provides a detailed, data-driven comparison of (R)-Gyramide A Hydrochloride, a member of the N-benzyl-3-sulfonamidopyrrolidine class, against other novel and established DNA gyrase inhibitors.
Overview of DNA Gyrase Inhibitors
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] It is a validated and highly attractive target for antibiotics because it is essential in bacteria but absent in higher eukaryotes.[1][2] Inhibitors of this enzyme can be broadly categorized based on their binding site and mechanism of action.
-
Fluoroquinolones (e.g., Ciprofloxacin): These are among the most successful gyrase inhibitors. They target the GyrA subunit and act as "gyrase poisons" by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-strand breaks.[1][3]
-
Aminocoumarins (e.g., Novobiocin): This class binds to the GyrB subunit, competitively inhibiting the enzyme's ATPase activity and preventing the energy-dependent DNA supercoiling.[1][4]
-
Novel Bacterial Topoisomerase Inhibitors (NBTIs): This is a diverse group of newer agents that target different sites on the gyrase enzyme, often bypassing existing resistance mechanisms to fluoroquinolones and aminocoumarins.[2][5] (R)-Gyramide A falls into this category, acting as a competitive inhibitor of the ATPase activity of gyrase, similar to novobiocin, but with a distinct chemical scaffold.[4]
The mechanism of DNA gyrase and the points of inhibition by different antibiotic classes are illustrated below.
Caption: Mechanism of DNA gyrase inhibition by different classes of antibiotics.
Comparative Performance Data
This section presents a head-to-head comparison of this compound with other gyrase inhibitors based on their in vitro activity.
The 50% inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting the target enzyme's activity in a cell-free assay. Lower values indicate higher potency.
| Compound | Class | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| (R)-Gyramide A | N-benzyl-3-sulfonamidopyrrolidine | E. coli DNA Gyrase | 3.3 | [6][7][8] |
| Novobiocin | Aminocoumarin | E. coli DNA Gyrase | 0.026 | [3] |
| Ciprofloxacin | Fluoroquinolone | E. coli DNA Gyrase | ~50 (for cleavage complex) | [3] |
| NSC 103003 | Novel (HTS) | E. coli DNA Gyrase | 50 | [9] |
| NSC 130847 | Novel (HTS) | E. coli DNA Gyrase | 72 | [9] |
Note: The IC₅₀ for ciprofloxacin reflects its mechanism as a gyrase poison (stabilizing the cleavage complex) rather than a direct catalytic inhibitor, making direct comparison complex.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Data is presented as a range (µM) or as MIC₅₀/MIC₉₀ values (µg/mL), which represent the MICs required to inhibit 50% and 90% of isolates, respectively.
| Compound | Class | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Reference(s) |
| (R)-Gyramide A | N-benzyl-3-sulfonamidopyrrolidine | 10-80 µM | 10-80 µM | Not specified | [6][7][8] |
| GP-2 | Novel Gyrase Inhibitor | Not specified | MIC₅₀: 1 µg/mLMIC₉₀: 2 µg/mL | Not specified | [10] |
| Ciprofloxacin | Fluoroquinolone | MIC ≤0.25 µg/mL (Susceptible) | MIC ≤0.5 µg/mL (Susceptible) | MIC ≤1 µg/mL (Susceptible) | [10] (Interpretive Standards) |
| Levofloxacin | Fluoroquinolone | MIC ≤0.5 µg/mL (Susceptible) | MIC ≤1 µg/mL (Susceptible) | MIC ≤1 µg/mL (Susceptible) | [10][11] (Interpretive Standards) |
*(R)-Gyramide A demonstrates activity against both Gram-negative species E. coli and P. aeruginosa.[6][7] Notably, novel inhibitors like GP-2 show potent activity against a highly resistant population of P. aeruginosa, and importantly, this activity does not appear to be affected by cross-resistance to fluoroquinolones.[10] This suggests a mechanism or binding site distinct from that of the quinolones, a key advantage for novel inhibitors.
Experimental Protocols
The data presented above are derived from standardized laboratory procedures. Below are detailed methodologies for key experiments.
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 or a similar plasmid, E. coli DNA gyrase, and assay buffer (containing ATP, MgCl₂, KCl, and other cofactors).
-
Compound Addition: Add varying concentrations of the test compound (e.g., (R)-Gyramide A) to the reaction mixtures. A control with no inhibitor (e.g., DMSO vehicle) is included.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow the supercoiling reaction to proceed.[3]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.
-
Quantification: Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry. The IC₅₀ is calculated as the compound concentration that results in 50% inhibition of the supercoiling activity compared to the no-inhibitor control.[3]
This is a standard method for determining the antibacterial efficacy of a compound.[12][13]
Caption: General workflow for MIC determination using the broth microdilution method.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Antibiotic Dilution: Perform serial two-fold dilutions of the test antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[15]
-
Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[16][17]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13]
This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[18][19]
Methodology:
-
Preparation: Prepare tubes with broth containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).
-
Sampling Over Time: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[15][20]
-
Neutralization and Plating: Serially dilute the collected samples in a neutralizing buffer to inactivate the antibiotic. Plate the dilutions onto agar plates.[21]
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.
-
Analysis: Plot the log₁₀ CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Novel Gyrase Inhibitors against a Highly Resistant Population of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of active site binding of 4-quinolones and novel flavone gyrase inhibitors to DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
- 16. asm.org [asm.org]
- 17. grownextgen.org [grownextgen.org]
- 18. researchgate.net [researchgate.net]
- 19. akjournals.com [akjournals.com]
- 20. academic.oup.com [academic.oup.com]
- 21. nelsonlabs.com [nelsonlabs.com]
(R)-Gyramide A Hydrochloride: A Specific Inhibitor of DNA Gyrase with Negligible Activity Against Topoisomerase IV
For researchers, scientists, and drug development professionals, the quest for highly specific enzyme inhibitors is paramount. (R)-Gyramide A Hydrochloride emerges as a potent and selective inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication, with minimal to no effect on the closely related topoisomerase IV. This specificity offers a significant advantage in dissecting the distinct roles of these two essential enzymes and presents a promising avenue for the development of novel antibacterial agents with a reduced potential for off-target effects.
This compound, a member of the N-benzyl-3-sulfonamidopyrrolidine class of compounds, has been identified as a bacterial DNA gyrase inhibitor that disrupts the supercoiling activity of the enzyme with an IC50 value of 3.3 µM[1]. Crucially, studies have demonstrated that this compound does not affect the activity of topoisomerase IV, highlighting its specificity for DNA gyrase[2][3]. This contrasts with many existing antibacterial agents, such as fluoroquinolones, which often exhibit dual-targeting activity against both enzymes.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against E. coli DNA gyrase and topoisomerase IV, alongside data for well-established inhibitors for comparison.
| Compound | Target Enzyme | IC50 (µM) | Bacterial Species | Reference |
| This compound | DNA Gyrase | 3.3 | E. coli | [1] |
| This compound | Topoisomerase IV | >100 (No Inhibition Observed) | E. coli | [2] |
| Ciprofloxacin | DNA Gyrase | 0.39 | N. gonorrhoeae | [4] |
| Ciprofloxacin | Topoisomerase IV | 7.4 | N. gonorrhoeae | [4] |
| Moxifloxacin | DNA Gyrase | ~1.0 | S. aureus | [5] |
| Moxifloxacin | Topoisomerase IV | 1.0 | S. aureus | [5] |
| Gemifloxacin | DNA Gyrase | ~0.4 | S. aureus | [5] |
| Gemifloxacin | Topoisomerase IV | 0.4 | S. aureus | [5] |
| Novobiocin | DNA Gyrase | <0.004 - 0.19 | S. aureus | [1] |
| Novobiocin | Topoisomerase IV | ~10 | E. coli | [6] |
Experimental Validation of Specificity
The specificity of this compound is validated through standardized in vitro enzyme inhibition assays. The primary assays used are the DNA gyrase supercoiling assay and the topoisomerase IV decatenation assay.
Experimental Workflow
Caption: Workflow for determining the specificity of inhibitors.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. The inhibition of this activity is quantified to determine the IC50 value of the test compound.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)
-
This compound and comparator compounds
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
-
Agarose, Tris-borate-EDTA (TBE) buffer, Ethidium bromide
Procedure:
-
Reaction mixtures are prepared containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of DNA gyrase.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of the stop solution/loading dye.
-
The DNA topoisomers (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
The intensity of the supercoiled DNA band is quantified, and the percentage of inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli Topoisomerase IV
-
5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 2.5 mM ATP)
-
This compound and comparator compounds
-
Stop Solution/Loading Dye
-
Agarose, TBE buffer, Ethidium bromide
Procedure:
-
Reaction mixtures are set up with the assay buffer, kDNA, and a range of inhibitor concentrations.
-
The reaction is started by adding topoisomerase IV.
-
Incubation is carried out at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped with the addition of the stop solution/loading dye.
-
The reaction products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.
-
The gel is stained and visualized as described for the supercoiling assay.
-
The amount of decatenated DNA is quantified to determine the percentage of inhibition.
-
IC50 values are calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The distinct roles of DNA gyrase and topoisomerase IV in bacterial DNA replication and the specific inhibitory action of this compound can be visualized as follows:
Caption: Specific inhibition of DNA gyrase by (R)-Gyramide A.
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Bacteriostatic Nature of (R)-Gyramide A Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Gyramide A Hydrochloride's bacteriostatic performance against other antibacterial agents. Supporting experimental data and detailed protocols are presented to aid in research and drug development.
This compound is a novel antibiotic that has been identified as a bacteriostatic agent.[1][2] This means it inhibits the growth and reproduction of bacteria without directly killing them, giving the host's immune system the opportunity to eliminate the pathogens. This contrasts with bactericidal agents, which directly cause bacterial cell death. The distinction between these two modes of action is crucial in the development of new antimicrobial therapies.
Mechanism of Action: DNA Gyrase Inhibition and SOS Pathway Induction
This compound functions as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3][4] By competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, (R)-Gyramide A prevents the enzyme from introducing negative supercoils into the bacterial DNA.[1] This leads to an altered chromosome topology, characterized by abnormally localized and condensed chromosomes, which ultimately blocks DNA replication and segregation.[1]
The disruption of DNA replication triggers the bacterial SOS response, a complex signaling pathway activated by DNA damage.[1] This response involves the induction of various genes that attempt to repair the DNA damage. However, in the case of sustained inhibition by (R)-Gyramide A, the SOS response is unable to resolve the topological stress, leading to a halt in cell division and bacterial growth.[1]
Quantitative Comparison of Antibacterial Activity
The bacteriostatic or bactericidal nature of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[5]
-
MBC: The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.
| Antibiotic | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| (R)-Gyramide A HCl | Escherichia coli | 10-80[3][4] | Not Available | Not Available | Bacteriostatic[1][2] |
| Pseudomonas aeruginosa | 10-80[3][4] | Not Available | Not Available | Bacteriostatic[1][2] | |
| Salmonella enterica | 10-80[3] | Not Available | Not Available | Bacteriostatic[1][2] | |
| Ciprofloxacin | Escherichia coli | 0.016[7] | 0.016[7] | 1 | Bactericidal |
| Pseudomonas aeruginosa | 0.016[7] | 0.03[7] | ~2 | Bactericidal | |
| Salmonella enterica | ~1.2 (mmol/L)[8] | Not Available | Not Available | Bactericidal | |
| Novobiocin | Escherichia coli | 128 (for parental strain)[9] | Not Available | Not Available | Bacteriostatic |
| Pseudomonas aeruginosa | Not Available | Not Available | Not Available | Bacteriostatic | |
| Salmonella enterica | Not Available | Not Available | Not Available | Bacteriostatic |
Note: The provided MIC for Ciprofloxacin against S. enterica is in mmol/L. Direct conversion to µg/mL without the molecular weight is not feasible.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth). Alternatively, use a microplate reader to measure optical density.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in no colony growth on the MHA plate, indicating a ≥99.9% kill rate.
Conclusion
The available evidence strongly supports the classification of this compound as a bacteriostatic agent. Its unique mechanism of action, targeting DNA gyrase without causing immediate cell lysis, distinguishes it from bactericidal agents like quinolones. The provided experimental protocols offer a framework for researchers to independently verify these findings and to further explore the potential of this compound in the development of new antibacterial therapies. Further studies to determine the precise MBC values against a broader range of clinically relevant bacteria are warranted to fully characterize its antimicrobial profile.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. glpbio.com [glpbio.com]
- 5. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 6. A Pharmacodynamic Study of Aminoglycosides against Pathogenic E. coli through Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Gyramide A Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. (R)-Gyramide A Hydrochloride, a bacterial DNA gyrase inhibitor, requires meticulous disposal procedures due to its chemical nature as a halogenated organic compound. This guide provides essential, step-by-step instructions to ensure its safe management from use to final disposal.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to adhere to the foundational principles of laboratory chemical waste management. These practices are designed to minimize risk and ensure regulatory compliance.
-
Waste Minimization: The most effective disposal strategy begins with source reduction. Only purchase and prepare the quantities of this compound necessary for your experimental needs.
-
Segregation: Never mix incompatible waste streams. Halogenated organic compounds like this compound must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents. Store waste in designated Satellite Accumulation Areas (SAAs) that are secure and away from general laboratory traffic.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1793050-70-0 | GlpBio, Cayman Chemical, MedchemExpress |
| Molecular Formula | C₂₁H₂₇FN₂O₃S · HCl | Sigma-Aldrich |
| Molecular Weight | 442.98 g/mol | Sigma-Aldrich |
| Form | Solid powder | Sigma-Aldrich |
| Solubility | DMSO: 20 mg/mL | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | Sigma-Aldrich |
Detailed Disposal Protocol for this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it.
1. Waste Collection and Containerization:
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, lined container labeled "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof, and shatter-resistant container, typically a polyethylene carboy.[1]
-
The container must be clearly labeled "Halogenated Organic Liquid Waste" and list "this compound" and the solvent used (e.g., DMSO).
-
Never mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[3]
-
Do not fill waste containers beyond 90% capacity to allow for expansion.
-
2. Storage in Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste containers in a designated SAA within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Maintain a log of the waste being added to the container.
3. Incompatible Materials:
-
Do not mix this compound waste with the following:
4. Final Disposal:
-
Disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. Its classification as highly hazardous to water (WGK 3) underscores the potential for significant environmental damage.
-
Contact your EHS office to schedule a pickup for your properly containerized and labeled hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
Signaling Pathway for Safe Handling and Disposal Decisions
The decision-making process for handling and disposing of this compound can be visualized as a signaling pathway, guiding the user to the appropriate actions.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
